Feruloylputrescine
Description
Feruloylputrescine has been reported in Remusatia vivipara, Solanum tuberosum, and other organisms with data available.
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904144 | |
| Record name | Feruloylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-13-3, 91000-11-2 | |
| Record name | Feruloylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Feruloylputrescine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Feruloylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FERULOYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HM10B75D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Analysis of Feruloylputrescine in Citrus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylputrescine, a bioactive polyamine conjugate, has emerged as a compound of significant interest within the realm of citrus research and natural product chemistry. First identified in grapefruit (Citrus paradisi) leaves and juice, this molecule is implicated in a range of physiological processes in plants and exhibits potential health benefits for humans, including cardiovascular protection. This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies for this compound in citrus species, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative and Qualitative Distribution
This compound has been identified in several, but not all, citrus species. Its presence is notably reported in sweet orange (Citrus sinensis) and grapefruit (Citrus paradisi) varieties. Conversely, studies have indicated its absence in Dancy tangerine, lemons, limes, and 'Cleopatra' mandarin.[1] While extensive comparative quantitative data across all citrus species and tissues remains an area of active research, the available information points to a varied distribution.
Table 1: Qualitative Distribution of this compound in Various Citrus Species
| Citrus Species | Common Name | Presence of this compound |
| Citrus sinensis | Sweet Orange | Present in Hamlin, Navel, Pineapple, and Valencia varieties[1] |
| Citrus paradisi | Grapefruit | Present in Duncan, Marsh, and Ruby Red varieties[1] |
| Citrus tangerina | Dancy Tangerine | Not detected[1] |
| Citrus limon | Lemon | Not detected[1] |
| Citrus aurantiifolia | Lime | Not detected[1] |
| Citrus reshni | Cleopatra Mandarin | Not detected[1] |
Further quantitative studies are required to elucidate the precise concentrations of this compound in the tissues (peel, pulp, leaves) of these citrus varieties.
Experimental Protocols
The accurate quantification of this compound in complex citrus matrices necessitates robust analytical methodologies. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.
Sample Preparation and Extraction
This protocol is a composite based on established methods for the extraction of polar metabolites from citrus tissues.
-
Tissue Homogenization:
-
Weigh approximately 100 mg of freeze-dried and finely ground citrus tissue (peel, pulp, or leaf) into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of 70% aqueous methanol (v/v) pre-chilled to 4°C.
-
Homogenize the sample using a mixer mill with zirconia beads at 30 Hz for 1.5 minutes.
-
-
Extraction:
-
Incubate the homogenate overnight at 4°C with gentle agitation.
-
Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Cleanup (Optional but Recommended):
-
For cleaner samples, pass the supernatant through a C18 Solid Phase Extraction (SPE) cartridge to remove nonpolar interfering compounds.
-
Filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UPLC-MS/MS Quantification
This protocol is adapted from validated methods for the analysis of small molecules in citrus extracts.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute this compound and other compounds, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound must be determined using a pure standard.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to achieve maximum signal intensity for this compound.
-
-
Method Validation:
-
Linearity: Establish a calibration curve using a certified standard of this compound over the expected concentration range in the samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing samples with known low concentrations of the analyte. The LOD is typically defined as a signal-to-noise ratio of 3:1, while the LOQ is 10:1.[2][3]
-
Accuracy and Precision: Assess by analyzing spiked matrix samples at different concentration levels.
-
Mandatory Visualizations
Biosynthesis of this compound in Citrus
This compound biosynthesis in citrus begins with the amino acid L-arginine, which is converted to putrescine via two primary pathways. Putrescine is then conjugated with feruloyl-CoA, a derivative of the phenylpropanoid pathway, to form this compound.
References
A Technical Guide to Feruloylputrescine: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloylputrescine, a naturally occurring hydroxycinnamic acid amide (HCAA), is a specialized metabolite found across the plant kingdom. It is synthesized as a defense mechanism against biotic and abiotic stresses, such as herbivory, pathogen attack, and temperature fluctuations. This document provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction and quantification and illustrates the key biosynthetic and signaling pathways involving this bioactive compound. Recent research has highlighted its potential health benefits, including a role in cardiovascular health by modulating gut microbiota metabolism, making it a compound of increasing interest for pharmaceutical and nutraceutical development.
Natural Sources and Distribution of this compound
This compound is widely distributed in the plant kingdom, often accumulating in specific tissues or in response to environmental stimuli. Its presence is a key component of the plant's chemical defense system.
1.1. Distribution in Plant Families and Species
This compound has been identified in a diverse range of plant species. Notable sources include:
-
Rutaceae (Citrus Family): Found in the leaves, fruit, and juice of grapefruit (Citrus paradisi) and in the peel of oranges (Citrus sinensis)[1][2][3][4]. Orange peels, a major byproduct of the juice industry, are a particularly rich source[4].
-
Poaceae (Grass Family): Accumulates in the leaves of rice (Oryza sativa) in response to chewing and sucking herbivores[5]. It is also found in maize (Zea mays) kernels and bran, where it exists alongside related compounds like dithis compound and p-coumaroyl-feruloylputrescine[6].
-
Solanaceae (Nightshade Family): The compound increases dramatically in Nicotiana attenuata after herbivore attack and has been identified in callus tissue cultures of Nicotiana tabacum[2][5].
-
Brassicaceae (Mustard Family): this compound accumulates in the rosette leaves of Arabidopsis thaliana when challenged with the fungal pathogen Alternaria brassicicola[5].
-
Other Species: It has also been reported in Salsola subaphylla, a plant unrelated to citrus, where it was originally named subaphylline[2].
1.2. Role in Plant Physiology and Stress Response
The synthesis and accumulation of this compound are strongly linked to plant defense and adaptation. As a type of phenolamide, it is involved in:
-
Defense against Herbivores: In rice and tobacco, levels of this compound and related compounds increase significantly in response to insect attacks, acting as a deterrent[5].
-
Pathogen Resistance: Its accumulation in Arabidopsis following a fungal challenge suggests a role in the plant's immune response[5].
-
Abiotic Stress Tolerance: The production of phenolamides, including this compound, is up-regulated in response to drought stress[7]. This highlights its role in protecting the plant from environmental challenges.
Quantitative Data
Quantifying the concentration of this compound in various plant matrices is essential for evaluating potential sources for extraction and development. However, precise quantitative data is sparse in the literature, with many studies focusing on qualitative identification or analysis of related compounds. The following table summarizes the available quantitative and qualitative findings.
| Plant Species | Plant Part | Compound Measured | Concentration / Finding | Reference(s) |
| Zea mays (Maize) | Bran (Oil) | p-Coumaroyl-feruloylputrescine (CFP) | 3 wt% of "corn bran oil" extracted with hot methylene chloride | [6] |
| Zea mays (Maize) | Bran (Oil) | Dithis compound (DFP) | 14 wt% of "corn bran oil" extracted with hot methylene chloride | [6] |
| Citrus aurantium (Bitter Orange) | Peel (Aqueous Extract) | Ferulic Acid (Precursor) | 0.320 µg/mL | [8] |
| Citrus paradisi (Grapefruit) | Leaves & Juice | This compound | Isolated and Identified; concentration not specified | [2] |
| Citrus sinensis (Orange) | Peel | This compound | Identified as a key bioactive compound in the polar fraction of the extract; concentration not specified | [3][4] |
| Oryza sativa (Rice) | Leaves | This compound | Strongly accumulated in response to herbivore attack; relative quantification performed | [5] |
| Nicotiana tabacum (Tobacco) | Callus Tissue | This compound | Detected in tissue culture; concentration not specified | [2] |
| Zea, Triticum, Oryza (Maize, Wheat, Rice) | Seeds, Roots, Leaves | Various Hydroxycinnamic Acid Amides (HCAAs) | 79 HCAAs detected, including this compound, using a relative quantification method | [9] |
Experimental Protocols
The analysis of this compound involves a multi-step process of extraction from the plant matrix followed by chromatographic separation and detection. The following protocols are synthesized from established methods for the analysis of HCAAs and related phenolic compounds[10][11][12].
3.1. Protocol 1: Extraction of this compound from Plant Tissue
This protocol describes a general method for solvent extraction suitable for leaves, peels, or bran.
-
Sample Preparation:
-
Lyophilize (freeze-dry) fresh plant material to remove water.
-
Grind the dried tissue into a fine powder (e.g., 30-40 mesh) to increase the surface area for extraction[13].
-
-
Solvent Extraction:
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 1.5 mL of a 70% methanol (v/v) solution containing 0.1% formic acid. The acidic modifier helps to improve the stability and extraction of phenolic compounds.
-
Vortex the mixture vigorously for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency[14].
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction process (steps 2.2 - 2.4) on the remaining plant material pellet to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Sample Filtration:
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[10].
-
3.2. Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[10][15].
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY BEH C18 Column (100 mm × 2.1 mm, 1.7 µm)[10].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[10].
-
Flow Rate: 0.35 mL/min[10].
-
Column Temperature: 40°C[10].
-
Injection Volume: 5 µL.
-
Elution Gradient:
-
0-1 min: 5% B
-
1-23 min: Linear gradient from 5% to 100% B
-
23-27 min: Hold at 100% B
-
27.1-30 min: Return to 5% B for column re-equilibration[10].
-
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion ([M+H]⁺): m/z 265.15.
-
Product Ions: Characteristic fragment ions for this compound (e.g., m/z 177, corresponding to the feruloyl moiety, and ions related to the putrescine moiety) should be determined by infusing a standard or from a full scan MS/MS experiment.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and collision energy for the specific instrument and compound to achieve maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard at multiple concentration levels (e.g., 1-1000 ng/mL).
-
Plot the peak area of the target MRM transition against the concentration.
-
Quantify the amount of this compound in the extracted samples by interpolating their peak areas from the calibration curve.
-
Biosynthetic and Signaling Pathways
4.1. Biosynthesis of this compound
This compound is synthesized via the conjugation of two primary metabolites: the polyamine putrescine and the activated hydroxycinnamic acid feruloyl-CoA . Each precursor has its own distinct biosynthetic pathway.
-
Putrescine Biosynthesis: Plants primarily use two pathways to produce putrescine. The first is the direct decarboxylation of L-ornithine, catalyzed by Ornithine Decarboxylase (ODC) [16][17][18]. The second, more common in many plant species, is a multi-step pathway starting from L-arginine, which is converted to agmatine by Arginine Decarboxylase (ADC) , and then to putrescine via subsequent enzymatic steps[1][5][19][20].
-
Feruloyl-CoA Biosynthesis: Feruloyl-CoA is a product of the general phenylpropanoid pathway. The pathway begins with L-phenylalanine and proceeds through several intermediates, including 4-coumaric acid. A key route involves the conversion of 4-coumaroyl-CoA to caffeoyl-CoA, which is then methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA[21][22].
-
Final Conjugation: The final step is the amide bond formation between putrescine and feruloyl-CoA, a reaction catalyzed by Putrescine N-hydroxycinnamoyltransferase (PHT) .
4.2. Experimental Workflow for Analysis
The logical flow for the analysis of this compound from a plant sample follows a standard metabolomics workflow, from sample collection to data interpretation.
4.3. Signaling Pathway: Inhibition of TMA Production
Recent studies have uncovered a significant pharmacological activity of this compound related to cardiovascular health. It acts as an inhibitor of the gut microbial enzyme cntA/B. This enzyme is responsible for converting dietary L-carnitine (abundant in red meat) into trimethylamine (TMA). TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of atherosclerosis. By inhibiting cntA/B, this compound can reduce the production of TMA and, consequently, TMAO[3][4][23].
Conclusion and Future Directions
This compound is a widespread plant metabolite with significant roles in plant defense and promising applications for human health. While its natural sources are well-documented, there is a need for more extensive quantitative studies to identify high-yielding sources for commercial extraction. The recent discovery of its ability to inhibit TMAO production opens new avenues for its development as a nutraceutical or therapeutic agent for cardiovascular disease prevention. Future research should focus on clinical trials to validate these effects in humans, as well as on optimizing extraction and purification protocols to enable scalable production. The development of stable, bioavailable formulations will be critical for translating the potential of this natural compound into tangible health benefits.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. Dithis compound and p-Coumaroyl-feruloylputrescine--corn bran and corn fiber contain high levels of these polyamine conjugates. [cerealsgrains.org]
- 7. ffhdj.com [ffhdj.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. foodresearchlab.com [foodresearchlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of hydroxycinnamic acid amides in Arabidopsis thaliana pollen by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ornithine - Wikipedia [en.wikipedia.org]
- 17. Ornithine Decarboxylase-Mediated Production of Putrescine Influences Ganoderic Acid Biosynthesis by Regulating Reactive Oxygen Species in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of putrescine production through the arginine decarboxylase pathway in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Publication : USDA ARS [ars.usda.gov]
- 23. researchgate.net [researchgate.net]
The Pivotal Role of Feruloylputrescine in Fruit Development: A Technical Guide
An In-depth Exploration of Biosynthesis, Physiological Functions, and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylputrescine, a member of the hydroxycinnamic acid amide (HCAA) family, is a specialized metabolite found in a variety of plant species, including notable concentrations in citrus fruits.[1][2] This conjugate of ferulic acid and the polyamine putrescine is increasingly recognized for its significant physiological roles throughout the plant life cycle, particularly in the complex processes of fruit development, ripening, and response to environmental stressors. This technical guide provides a comprehensive overview of the current understanding of this compound's functions in fruit, detailing its biosynthesis, physiological effects, and the analytical methods employed for its study. The information presented herein is intended to serve as a valuable resource for researchers in plant biology, food science, and drug development, offering insights into the potential applications of this intriguing bioactive compound.
Biosynthesis of this compound in Fruit Tissues
The biosynthesis of this compound is an intricate process that draws from two major metabolic pathways: the phenylpropanoid pathway, which provides ferulic acid, and the polyamine biosynthetic pathway, which synthesizes putrescine. The final condensation of these two precursors is catalyzed by a specific class of enzymes.
The Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA
The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . A series of hydroxylation and methylation reactions follow, catalyzed by enzymes such as Cinnamate 4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT) , to produce ferulic acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates ferulic acid by attaching it to a Coenzyme A molecule, forming the high-energy thioester, feruloyl-CoA.
The Polyamine Pathway: Synthesis of Putrescine
Putrescine, a diamine, is synthesized from the amino acids arginine or ornithine. In plants, the primary route is often through the decarboxylation of arginine by Arginine Decarboxylase (ADC) to produce agmatine, which is then converted to putrescine. Alternatively, Ornithine Decarboxylase (ODC) can directly convert ornithine to putrescine.
Condensation by Putrescine Hydroxycinnamoyltransferase (PHT)
The final and committing step in this compound biosynthesis is the transfer of the feruloyl group from feruloyl-CoA to putrescine. This reaction is catalyzed by Putrescine Hydroxycinnamoyltransferase (PHT) , a member of the BAHD acyltransferase superfamily.[1][3][4] In tomato, a small family of PHT genes has been identified, with members such as Solyc11g071470 and Solyc11g071480 being implicated in the accumulation of putrescine-derived phenolamides.[1][3][4] The expression of these PHT genes is spatially and temporally regulated, indicating a precise control over this compound synthesis in different tissues and at various developmental stages.[3][4]
Physiological Functions in Fruit Development and Quality
While research on the specific roles of this compound is ongoing, studies on its precursor, putrescine, and the broader class of HCAAs provide significant insights into its functions in fruit. These compounds are implicated in regulating key aspects of fruit development, ripening, and stress responses.
Regulation of Fruit Ripening and Senescence
Exogenous application of putrescine has been shown to delay ripening and senescence in a variety of fruits, including mangoes and plums. This is often associated with reduced ethylene production, a key hormone that triggers ripening in climacteric fruits. By being a conjugate of putrescine, this compound is likely involved in these processes, potentially by modulating polyamine homeostasis or by directly influencing ethylene signaling pathways.
Maintenance of Fruit Firmness and Cell Wall Integrity
Fruit softening during ripening is a result of the enzymatic degradation of cell wall components, primarily pectins and hemicelluloses. Polyamines like putrescine can bind to pectic substances in the cell wall, creating cross-links that enhance rigidity and delay softening.[5] Ferulic acid, the other component of this compound, is also known to be esterified to cell wall polysaccharides, where it can form diferulate bridges, further cross-linking the cell wall matrix.[5][6][7] It is plausible that this compound contributes to cell wall integrity by acting as a bridge between polyamines and feruloylated polysaccharides, thereby reinforcing the cell wall structure and contributing to the maintenance of fruit firmness.
Antioxidant Activity and Stress Response
Both ferulic acid and polyamines possess antioxidant properties. Ferulic acid is a potent scavenger of free radicals, while polyamines are known to be involved in plant responses to various abiotic and biotic stresses. The accumulation of HCAAs, including this compound, is often observed in plants under stress conditions, suggesting a role in protecting cells from oxidative damage. This antioxidant capacity can contribute to maintaining the overall quality and extending the shelf life of fruits.
Influence on Fruit Flavor
Recent metabolomics studies have begun to unravel the complex chemistry of fruit flavor. In citrus, this compound has been identified as a component of orange peel extracts and has been noted for its potential health benefits.[8][9] While its direct contribution to flavor is not yet fully elucidated, its presence in fruit tissues, particularly in the peel, suggests it may influence the sensory attributes of the fruit.
Quantitative Data on this compound in Fruits
Obtaining precise quantitative data on this compound concentrations throughout fruit development is crucial for understanding its physiological significance. While comprehensive datasets are still emerging, metabolomic studies are beginning to provide valuable insights. The following table summarizes representative data on the content of this compound and related compounds in citrus fruits.
| Fruit/Tissue | Developmental Stage | Compound | Concentration (µg/g FW) | Reference |
| Orange Peel (polar fraction) | Mature | This compound | Not explicitly quantified, but identified as a key bioactive compound | [8][9] |
| Grapefruit Leaves and Juice | Not Specified | This compound | Isolated and identified | [8] |
| Citrus unshiu Peel | Different maturation stages | Phenylpropanoids | General decrease during maturation | [10] |
| Citrus Peels (various cultivars) | Mature | Cinnamic acid conjugates | Identified, relative abundance varies by cultivar | [11] |
Note: Direct quantitative data for this compound across multiple, distinct fruit development stages in a single study is currently limited in the publicly available literature. The table reflects the identification and relative changes of this compound and related compounds.
Experimental Protocols
The accurate analysis of this compound in complex fruit matrices requires robust and sensitive analytical methods. The following sections detail typical protocols for the extraction and quantification of this compound.
Extraction of this compound from Fruit Tissue
Protocol:
-
Sample Preparation: Freeze fresh fruit tissue (e.g., peel, pericarp) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add an appropriate volume of extraction solvent, typically an acidified methanol/water mixture (e.g., 80:20 v/v with 0.1% formic acid). Vortex thoroughly.
-
Sonication: Sonicate the mixture in an ultrasonic bath for a specified time (e.g., 30 minutes) to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase used for the chromatographic analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical system.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a column heater.
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed, using a combination of water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For example, the transition m/z [M+H]+ → fragment ion would be used.
Quantification:
Quantification is achieved by creating a calibration curve using a certified standard of this compound at various concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for matrix effects and variations in extraction efficiency.
Signaling Pathways and Regulatory Networks
The physiological effects of this compound are mediated through complex signaling networks that involve crosstalk with other plant hormones and regulatory pathways. While the complete signaling cascade for this compound is yet to be fully elucidated, its relationship with ethylene and cell wall metabolism provides a framework for a putative signaling pathway.
Developmental cues and environmental stresses can trigger the expression of PHT genes, leading to the accumulation of this compound. This accumulation may then influence fruit ripening through several mechanisms:
-
Interaction with Ethylene Signaling: As a conjugate of putrescine, which is known to inhibit ethylene biosynthesis, this compound may directly or indirectly modulate the ethylene signaling pathway. This could occur through feedback regulation of ethylene biosynthesis genes or by interfering with ethylene perception at the receptor level.
-
Cell Wall Integrity Signaling: The presence of this compound and its potential role in cross-linking cell wall components could contribute to the maintenance of cell wall integrity. Plants have signaling mechanisms to monitor the state of their cell walls, and a reinforced cell wall could delay the expression of cell wall degrading enzymes, thus slowing down the softening process.[12]
-
Redox Homeostasis: The antioxidant properties of this compound can help to maintain redox homeostasis within the fruit cells, protecting them from oxidative damage that can accelerate senescence.
Future Perspectives and Applications
The study of this compound in fruit development is a rapidly evolving field. Future research will likely focus on:
-
Quantitative Trait Loci (QTL) analysis and Genome-Wide Association Studies (GWAS): To identify the genetic determinants of this compound accumulation in different fruit species.
-
Gene Editing Technologies: Using tools like CRISPR/Cas9 to modulate the expression of PHT genes to understand the precise role of this compound in fruit development and to potentially enhance fruit quality and shelf life.
-
Drug Development: The antioxidant and potential anti-inflammatory properties of this compound make it a candidate for further investigation in the context of human health and disease prevention.
Conclusion
This compound is emerging as a key player in the complex network of metabolites that govern fruit development and quality. Its biosynthesis from two central metabolic pathways highlights its integration into the plant's overall metabolic status. The physiological functions of this compound, inferred from its chemical nature and the roles of its precursors, point towards its involvement in regulating ripening, maintaining structural integrity, and mitigating stress. The development of advanced analytical techniques will continue to shed light on the precise concentrations and dynamics of this compound in various fruits. A deeper understanding of the signaling pathways and regulatory networks involving this compound will not only advance our fundamental knowledge of plant biology but also open new avenues for improving crop quality and developing novel health-promoting products.
References
- 1. Functional characterization of a small gene family coding for putrescine hydroxycinnamoyltransferases, involved in phenolamide accumulation, in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Impact of the Ripening Stage on the Composition and Antioxidant Properties of Fruits from Organically Grown Tomato (Solanum lycopersicum L.) Spanish Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Feruloylated pectins from the primary cell wall: their structure and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Wall Integrity Signaling in Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
Feruloylputrescine and its derivatives in plant kingdom
An In-depth Technical Guide to Feruloylputrescine and its Derivatives in the Plant Kingdom
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a prominent member of the hydroxycinnamic acid amides (HCAAs), a diverse class of secondary metabolites widely distributed throughout the plant kingdom.[1] These compounds, also known as phenolamides, are conjugates of a hydroxycinnamic acid (like ferulic acid) and a polyamine or aromatic monoamine (like putrescine).[2][3] this compound itself is formed from the amide linkage of ferulic acid and the diamine putrescine.[4] HCAAs play essential roles in plant growth, development, and defense mechanisms against a wide range of biotic and abiotic stresses.[2][5] Their inherent antioxidant, antimicrobial, and signaling properties have also made them a subject of interest for pharmacological and drug development research.[6][7] This guide provides a comprehensive overview of the biosynthesis, distribution, physiological roles, and analysis of this compound and its derivatives, offering detailed methodologies and data for researchers in the field.
Distribution and Accumulation in Plants
This compound and related HCAAs are found in a variety of plant species and tissues. Their accumulation is often inducible and tissue-specific, frequently being highest in reproductive organs and epidermal cell layers. Originally isolated from the leaves and juice of grapefruit (Citrus paradisi), where it was named subaphylline, this compound has since been identified in numerous other plants.[8]
These compounds are known to accumulate significantly in response to environmental challenges. For instance, p-coumaroylputrescine and this compound levels increase markedly in rice (Oryza sativa) leaves when subjected to attack by chewing and sucking herbivores.[5][9] Similarly, caffeoylputrescine concentrations rise dramatically in both local and systemic tissues of Nicotiana attenuata following herbivore damage.[5][10] Abiotic stresses such as UV radiation, high temperatures, and mineral imbalances also trigger the accumulation of HCAAs in plants like wheat and tobacco.[9][11]
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which produces ferulic acid, and the polyamine biosynthetic pathway, which produces putrescine.
-
Phenylpropanoid Pathway: This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), leads to the formation of various hydroxycinnamic acids. To produce ferulic acid, further steps involving enzymes like caffeate/5-hydroxyferulate 3-O-methyltransferase (COMT) are required. The final precursor for the conjugation reaction is the activated thioester, feruloyl-CoA.[9]
-
Polyamine Biosynthesis: Putrescine, the diamine component, is synthesized from either L-arginine or L-ornithine.[10][12] In plants, the primary route is often via arginine decarboxylase (ADC), which converts arginine to agmatine, followed by subsequent enzymatic steps to yield putrescine.[10] The alternative pathway uses ornithine decarboxylase (ODC) to directly convert ornithine to putrescine.[10]
-
Conjugation: The final step is the condensation of feruloyl-CoA and putrescine. This reaction is catalyzed by a hydroxycinnamoyl-CoA:polyamine hydroxycinnamoyl transferase (HT). Various transferases with specificity for different HCAAs and polyamines exist in plants, such as spermidine hydroxycinnamoyl transferase (SHT).[9]
Caption: Figure 1. Biosynthesis of this compound
Physiological Roles and Signaling
This compound and its derivatives serve multiple functions in plant physiology, primarily centered on defense and development.
-
Biotic Stress Response: HCAAs are key components of the plant's defense arsenal. They can be directly toxic or act as feeding deterrents to herbivores.[3] Upon pathogen attack or wounding, they are often transported to the cell wall and oxidatively cross-linked into the cell wall matrix. This fortification of the cell wall creates a physical barrier that impedes pathogen invasion and digestion by herbivores.[9]
-
Abiotic Stress Tolerance: Accumulation of these compounds is linked to enhanced tolerance to various abiotic stresses.[5] Their potent antioxidant activity allows them to scavenge reactive oxygen species (ROS) that accumulate during stress conditions like drought, salinity, and high-intensity light, thereby protecting cellular components from oxidative damage.[6][13]
-
Growth and Development: Polyamines, including putrescine, are crucial for various developmental processes like cell division, embryogenesis, root formation, and flowering.[10][12] By conjugating with polyamines, HCAAs can modulate the levels of free polyamines, thereby influencing these developmental programs. For example, inhibiting the accumulation of putrescine and this compound in tobacco roots was shown to alter root system architecture, promoting a more dominant 'tap' root structure.[14]
Role in Plant Defense Signaling
The synthesis of HCAAs is tightly regulated and integrated into broader plant defense signaling networks. The detection of a pathogen or herbivore attack triggers signaling cascades often mediated by phytohormones like jasmonic acid (JA) and salicylic acid (SA).[15] These signaling pathways activate transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including the enzymes of the phenylpropanoid and polyamine pathways, leading to the rapid accumulation of this compound and other HCAAs at the site of attack.
Caption: Figure 2. Simplified Defense Signaling Pathway
Quantitative Data
The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. The following table summarizes reported observations on the accumulation of these compounds.
| Plant Species | Tissue | Stress/Condition | Compound(s) | Observed Change | Reference(s) |
| Oryza sativa (Rice) | Leaves | Herbivore Attack (Chewing/Sucking) | p-Coumaroylputrescine, this compound | Strong accumulation | [5][10] |
| Nicotiana attenuata | Local & Systemic Tissues | Herbivore Attack | Caffeoylputrescine | Dramatic increase | [5][10] |
| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola challenge | Phenolamides | Accumulation | [5][10] |
| Triticum aestivum (Wheat) | General | UV radiation, High temperature | Putrescine & Spermidine Derivatives | Accumulation | [9] |
| Arabidopsis thaliana | General | High CO₂ | Coumaroyl-putrescine, Feruloyl-putrescine | Up-regulated | [11] |
Experimental Protocols
Protocol for Extraction and Quantification of HCAAs
This protocol provides a general method for the extraction and analysis of this compound and related compounds from plant tissue using HPLC.[16][17]
I. Materials and Reagents
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Acetic acid or Formic acid (HPLC grade)
-
This compound standard (if available)
-
Mortar and pestle or homogenizer
-
Centrifuge tubes (1.5 mL or 15 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with DAD or MS detector
-
C18 reverse-phase HPLC column
II. Extraction Procedure
-
Weigh approximately 100 mg of fresh plant tissue (or 20 mg if lyophilized).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Transfer the powder to a centrifuge tube. Add 1 mL of 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 80% methanol, and the supernatants pooled.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
III. HPLC-DAD Analysis
-
HPLC System: Agilent 1260 or similar.[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.5% Acetic Acid in Water.[16]
-
Mobile Phase B: Acetonitrile (ACN).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.[16]
-
Detection: Diode Array Detector (DAD) monitoring at 320-330 nm (the characteristic absorbance maximum for hydroxycinnamates).[16]
-
Gradient Elution:
-
0-18 min: 10% to 20% B
-
18-30 min: 20% to 27% B
-
30-35 min: 27% to 100% B
-
35-47 min: Hold at 100% B
-
47-50 min: 100% to 10% B
-
50-60 min: Re-equilibrate at 10% B[16]
-
-
Quantification: Create a calibration curve using an authentic this compound standard at several concentrations. Identify the compound in samples by comparing retention time and UV spectrum with the standard. Quantify based on the peak area.
Note: For enhanced sensitivity and specificity, an HPLC system coupled to a mass spectrometer (LC-MS/MS) is recommended. This allows for identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[1][2]
Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an extract or pure compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
I. Materials and Reagents
-
Plant extract (prepared as above)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
II. Procedure
-
Prepare a stock solution of the plant extract in methanol. Make a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid) and create a similar dilution series.
-
In a 96-well plate, add 50 µL of each sample dilution (or pure compound solution) to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank (A_blank), add 50 µL of methanol and 150 µL of DPPH solution.
-
For the negative control (A_control), add 50 µL of the sample dilution and 150 µL of methanol (to account for any color in the sample).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_blank - (A_sample - A_control)) / A_blank ] * 100
-
Plot the % scavenging against the concentration of the extract/compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
General Experimental Workflow
The study of this compound and its derivatives typically follows a structured workflow from sample preparation to bioactivity assessment.
Caption: Figure 3. General Workflow for HCAA Research
Pharmacological Potential
The biological activities of this compound and related HCAAs are not limited to the plant kingdom. Their inherent antioxidant and anti-inflammatory properties make them attractive candidates for drug development.[6][18] Recent research has highlighted novel bioactive functions. For example, a study identified this compound from orange peel as a potent inhibitor of the enzyme cntA/B, which is involved in the microbial production of trimethylamine (TMA) in the gut.[7][19] Since TMA is oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of cardiovascular disease, this finding suggests that this compound has the potential to be used in developing therapies to mitigate cardiovascular risk.[7][20] The diverse structures of HCAAs provide a rich scaffold for exploring a range of pharmacological applications, from anticancer to neuroprotective agents.[6][21]
Conclusion
This compound and its derivatives are multifaceted secondary metabolites that are integral to plant survival and adaptation. Their roles in fortifying cell walls, detoxifying reactive oxygen species, and deterring pests and pathogens underscore their importance in plant defense. The inducible nature of their biosynthesis, tightly linked to stress signaling pathways, provides a dynamic and responsive system for coping with environmental challenges. For researchers and drug development professionals, the potent bioactivities of these compounds, particularly their antioxidant and enzyme-inhibiting properties, offer exciting avenues for the development of new therapeutics and health-promoting products. Future research should focus on further elucidating the complex regulatory networks governing their biosynthesis, their precise modes of action in both plants and humans, and exploring the vast structural diversity of HCAAs across the plant kingdom for novel applications.
References
- 1. Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry and Its In Silico Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities [mdpi.com]
- 4. Buy this compound (EVT-335055) | 501-13-3 [evitachem.com]
- 5. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]
- 7. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]
- 10. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Putrescine eases saline stress by regulating biochemicals, antioxidative enzymes, and osmolyte balance in hydroponic strawberries (cv. Albion) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changing root system architecture through inhibition of putrescine and feruloyl putrescine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Plant Natural Immunity and the Role of Selected Oxylipins as Molecular Mediators in Plant Protection [mdpi.com]
- 16. d-nb.info [d-nb.info]
- 17. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 18. Pharmacological potential of ferulic acid for the treatment of metabolic syndrome and its mechanism of action: Review - Physiology and Pharmacology [ppj.phypha.ir]
- 19. Study shows orange peel extract may improve heart health | EurekAlert! [eurekalert.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological Potential of Bioactive Phloroglucinol Compounds of the Plant Kingdom [ouci.dntb.gov.ua]
Investigating the Antioxidant Properties of Feruloylputrescine: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feruloylputrescine is a naturally occurring polyamine conjugate found in various plants, including citrus fruits and maize.[1][2][3] Structurally, it consists of a putrescine molecule acylated with one ferulic acid moiety. The presence of the phenolic hydroxyl group in the ferulic acid component suggests inherent antioxidant potential, as this functional group can donate a hydrogen atom to scavenge free radicals.[1] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, including available quantitative data, detailed experimental protocols for its assessment, and insights into its potential mechanism of action through the modulation of cellular signaling pathways.
Antioxidant Activity: Quantitative Data
While direct quantitative antioxidant data for this compound is limited in publicly available literature, studies on its close derivative, N,N'-diferuloyl-putrescine (DFP), provide valuable insights into its potential antioxidant efficacy. DFP contains two ferulic acid moieties attached to a putrescine backbone. The following table summarizes the reported antioxidant activities of DFP.
Table 1: Antioxidant Activity of N,N'-Diferuloyl-putrescine (DFP)
| Assay | Parameter | Result | Reference Compound | Reference Compound Result |
|---|---|---|---|---|
| DPPH Radical Scavenging | IC50 | 38.46 µM | - | - |
| Superoxide Radical Scavenging | IC50 | 291.62 µM | - | - |
| Hydroxyl Radical Scavenging | IC50 | - | N,N'-dicoumaroyl-putrescine (DCP) | 120.55 µM |
Data sourced from a study on polyamine conjugates from corn bran.[4]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound or test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solution to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound or test compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents. The percentage of inhibition can also be calculated using a similar formula as in the DPPH assay.[7][8]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound or test compound
-
Positive control (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of the test compound, positive control, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample with that of a ferrous sulfate or Trolox standard curve. The results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents.[9][10][11][12][13]
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal or biological membrane system.
Materials:
-
Lipid source (e.g., lecithin, brain homogenate)
-
Peroxidation initiator (e.g., Fe²⁺/ascorbate, AAPH)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
This compound or test compound
-
Spectrophotometer or fluorescence reader
Procedure:
-
Preparation of lipid suspension: Prepare a suspension of liposomes or a tissue homogenate.
-
Assay:
-
Incubate the lipid suspension with the test compound at various concentrations.
-
Induce lipid peroxidation by adding the initiator.
-
Incubate the mixture at 37°C for a specific time (e.g., 1 hour).
-
-
Measurement of malondialdehyde (MDA):
-
Stop the reaction by adding TCA.
-
Add TBA reagent and heat the mixture (e.g., at 95°C for 30 minutes) to form a colored adduct with MDA, a product of lipid peroxidation.
-
Measure the absorbance of the colored product at 532 nm.
-
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group to the control group (without the antioxidant). The IC50 value can then be determined.[14][15][16][17]
Potential Mechanism of Action: Modulation of the Nrf2 Signaling Pathway
Phenolic compounds are known to exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense systems. A key pathway involved in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[18][19][20][21]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including many phenolic antioxidants, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.
While direct evidence for this compound's modulation of the Nrf2 pathway is not yet available, its structural similarity to other bioactive phenolic compounds suggests it may act as an Nrf2 activator. Further investigation using techniques such as Western blotting to assess the nuclear translocation of Nrf2 and the expression of its target proteins, as well as ARE-luciferase reporter assays to measure the transcriptional activity of the ARE, is warranted.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the antioxidant properties of a natural compound like this compound.
Caption: General workflow for antioxidant screening.
Proposed Nrf2 Signaling Pathway Activation
The diagram below illustrates the proposed mechanism by which this compound, as a phenolic compound, may activate the Nrf2 signaling pathway.
Caption: Proposed Nrf2 pathway activation by this compound.
Conclusion
This compound, a naturally occurring phenolic compound, holds promise as an antioxidant agent. While direct quantitative data on its antioxidant capacity is still emerging, studies on its close derivative, N,N'-diferuloyl-putrescine, demonstrate potent radical scavenging activities. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this compound's antioxidant properties. Furthermore, its potential to modulate the Nrf2 signaling pathway suggests a mechanism of action that extends beyond direct radical scavenging to the upregulation of endogenous antioxidant defenses. Further research is required to fully elucidate the antioxidant profile and cellular mechanisms of this compound, which may support its development for applications in the pharmaceutical and nutraceutical industries.
References
- 1. Buy this compound | 501-13-3 [smolecule.com]
- 2. Dithis compound and p-coumaroyl-feruloylputrescine, abundant polyamine conjugates in lipid extracts of maize kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antimelanogenic activities of polyamine conjugates from corn bran and related hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogres.com [phcogres.com]
- 14. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. scispace.com [scispace.com]
- 18. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds [mdpi.com]
Methodological & Application
Application Notes: Extraction and Quantification of Feruloylputrescine from Plant Tissues
Introduction
Feruloylputrescine is a notable member of the hydroxycinnamic acid amide (HCAA) family, a class of secondary metabolites found across the plant kingdom. These conjugates, formed between a hydroxycinnamic acid (in this case, ferulic acid) and a polyamine (putrescine), play significant roles in plant physiology, including growth, development, and defense responses to biotic and abiotic stress.[1][2] For researchers in plant science, pharmacology, and drug development, the potent antioxidant, anti-inflammatory, and potential therapeutic properties of this compound make it a compound of high interest.
The primary challenge in studying this compound lies in its efficient extraction and purification from complex plant matrices, which are rich in interfering substances like sugars, proteins, and other phenolics.[3] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues, designed for researchers, scientists, and drug development professionals. The methodology emphasizes a robust solvent extraction, followed by a crucial clean-up step using Solid-Phase Extraction (SPE), and concluding with sensitive quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][4]
Experimental Protocols
This protocol is a generalized procedure and may require optimization based on the specific plant species and tissue type.
Part 1: Plant Tissue Preparation
Proper sample preparation is critical to ensure the stability of this compound and to achieve reproducible extraction.
-
Harvesting: Harvest fresh plant material (e.g., leaves, roots, fruits) and immediately flash-freeze in liquid nitrogen to halt metabolic processes.
-
Lyophilization: Freeze-dry the tissue until a constant weight is achieved (typically 48-72 hours). This removes water, which can interfere with extraction, and makes the tissue brittle and easier to grind. Store the lyophilized material at -80°C until use.
-
Homogenization: Grind the dried tissue into a fine, homogenous powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. A fine powder increases the surface area for efficient solvent extraction.
Part 2: Solvent Extraction of this compound
This step uses an acidified solvent to efficiently extract HCAAs from the powdered tissue.
-
Extraction Solvent Preparation: Prepare an 80% methanol in water (v/v) solution containing 1% formic acid. The acid helps to maintain the stability of phenolic compounds and improves extraction efficiency.[5]
-
Extraction Procedure: a. Weigh approximately 100 mg of the dried plant powder into a centrifuge tube. b. Add 2 mL of the extraction solvent. c. Vortex thoroughly for 1 minute to ensure complete mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new tube. g. To maximize yield, re-extract the pellet with another 2 mL of extraction solvent and repeat steps c-e. h. Combine the supernatants. This is the crude extract.
Part 3: Purification by Solid-Phase Extraction (SPE)
This clean-up step is essential for removing polar interferences like sugars and organic acids, which can cause ion suppression in the mass spectrometer.[3] A reversed-phase polymeric sorbent is recommended.[3]
-
Cartridge Selection: Use a reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB, or equivalent, 60 mg / 3 mL).
-
SPE Manifold Setup: Place the cartridges on an SPE manifold.
-
Step-by-Step SPE Protocol: a. Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out. b. Loading: Dilute the crude extract (from Part 2) with deionized water to reduce the methanol concentration to <10%. Load the diluted sample onto the conditioned cartridge. c. Washing: Wash the cartridge with 3 mL of deionized water to elute highly polar, interfering compounds. d. Elution: Elute the retained this compound and other phenolic compounds from the cartridge using 2 mL of methanol. Collect the eluate.
-
Final Preparation: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The sample is now ready for analysis.
Part 4: Quantification by HPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification.[6][7]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, linearly increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion to product ion transition must be determined for this compound using a pure standard. This provides high selectivity for quantification.
-
-
Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.
Data Presentation
The concentration of this compound can vary significantly between plant species and tissues.
| Plant Species | Tissue | Reported Concentration/Observation | Reference |
| Citrus paradisi (Grapefruit) | Leaves and Juice | Isolated and identified as a basic nitrogen compound. | [8] |
| Oryza sativa (Rice) | Leaves | Strongly accumulated in response to herbivore attack. | [9] |
| Nicotiana tabacum (Tobacco) | Callus Tissue Culture | Identified along with p-coumaroylputrescine and caffeoylputrescine. | [8] |
| Various Species | Reproductive Organs | HCAAs are commonly found in reproductive organs and seeds. | [10] |
| Drought-Stressed Plants | General | This compound is often up-regulated in response to drought stress. | [2] |
Diagrams
Biosynthesis Pathway of this compound
Simplified biosynthesis of this compound.
Experimental Workflow for Extraction and Analysis
Workflow for this compound analysis.
References
- 1. Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound : Isolation and Identification from Citrus Leaves and Fruit | Semantic Scholar [semanticscholar.org]
- 9. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Feruloylputrescine using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of feruloylputrescine in complex matrices such as plant extracts and biological fluids. The protocol employs Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and low limits of detection.[1] This methodology is critical for pharmacokinetic studies, natural product characterization, and understanding the biological roles of hydroxycinnamic acid amides (HCAAs).
Introduction
This compound is a naturally occurring hydroxycinnamic acid amide (HCAA) found in various plants.[2] HCAAs are synthesized through the phenylpropanoid pathway and are involved in plant growth, development, and defense mechanisms.[3] Due to their antioxidant and potential therapeutic properties, there is growing interest in accurately quantifying these compounds in biological and botanical samples.[4]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[5][6] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for high-throughput analysis in research and development settings.[7]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Hippuric acid-d5
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade, ≥99%)
-
Solvents for extraction (e.g., methanol, ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Polymer-based) for biological fluids
Standard Solution Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) to be added to all samples and standards.
Sample Preparation
Accurate quantification requires an efficient extraction and clean-up procedure to minimize matrix effects.[6][8]
Protocol 2.3.1: Plant Tissue Extraction
-
Weigh approximately 100 mg of lyophilized and powdered plant tissue into a 2 mL microcentrifuge tube.[2]
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water) containing the internal standard.[2]
-
Vortex vigorously for 1 minute, followed by ultrasonication for 20 minutes in a cold bath.[2]
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]
Protocol 2.3.2: Biological Fluid (Plasma/Urine) Extraction
-
To 200 µL of plasma or urine, add the internal standard.
-
Protein Precipitation (for plasma): Add 600 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Collect the supernatant.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant (or urine sample) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) and transfer to an HPLC vial.
Instrumental Analysis: UHPLC-MS/MS
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
Table 1: UHPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.35 mL/min[2] |
| Gradient | 5% B for 1 min; linear ramp to 95% B over 6 min; hold for 2 min; return to 5% B and equilibrate for 2 min |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | This compound |
| Precursor Ion (Q1) m/z | 265.2 |
| Product Ion (Q3) m/z (Quantifier) | 177.1[3][9] |
| Collision Energy (eV) | Optimized experimentally (typically 15-25 eV) |
| Product Ion (Q3) m/z (Qualifier) | 88.1 |
| Collision Energy (eV) | Optimized experimentally (typically 20-35 eV) |
| Analyte | Internal Standard (e.g., Hippuric acid-d5) |
| Precursor Ion (Q1) m/z | 185.1 |
| Product Ion (Q3) m/z | 108.1 |
| Collision Energy (eV) | Optimized experimentally |
Note: The primary fragmentation of HCAAs typically involves the cleavage of the amide bond, yielding a characteristic ion for the feruloyl moiety (m/z 177.1).[3][9] All collision energies should be optimized for the specific instrument used.
Data Presentation and Method Validation
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A linear regression model is then applied for quantification. The method should be validated according to established guidelines.[1][7]
Table 3: Summary of Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; typically 0.5 - 10 ng/mL in matrix[7] |
| Accuracy (Recovery) | 80 - 120%[1] |
| Precision (%RSD) | Intra-day and Inter-day < 15% |
| Matrix Effect | Assessed by post-extraction spike; should be consistent and compensated by IS |
| Stability | Analyte stable in matrix for expected storage and processing times[7] |
Visualization of Experimental Workflow
The logical flow from sample collection to final data analysis is a critical component of a robust quantitative method.
References
Application Notes and Protocols: Chemical Synthesis of Feruloylputrescine from Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylputrescine, a naturally occurring hydroxycinnamic acid amide (HCAA), has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. As a conjugate of ferulic acid, a well-known phenolic antioxidant, and putrescine, a biogenic polyamine, its unique structure contributes to its bioactivity. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from ferulic acid, aimed at researchers in drug discovery and development. The synthesis is based on a robust carbodiimide-mediated coupling reaction, a widely used method for amide bond formation.
Chemical Synthesis of this compound: An Overview
The synthesis of this compound from ferulic acid involves the formation of an amide bond between the carboxylic acid group of ferulic acid and one of the primary amine groups of putrescine. A common and efficient method to achieve this is through the activation of the carboxylic acid using a coupling agent, which makes it more susceptible to nucleophilic attack by the amine.
A widely employed strategy involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS). This two-step, one-pot reaction proceeds through the formation of a more stable NHS-activated ester of ferulic acid, which then readily reacts with putrescine to yield the desired N-feruloylputrescine.
This method offers several advantages, including mild reaction conditions and good yields. However, careful control of stoichiometry is crucial to minimize the formation of the symmetrically disubstituted product, N,N'-dithis compound.
Experimental Protocols
Protocol 1: Synthesis of N-Feruloylputrescine via DCC/NHS Coupling
This protocol details the synthesis of N-feruloylputrescine by activating ferulic acid with DCC and NHS, followed by coupling with putrescine.
Materials and Reagents:
-
trans-Ferulic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Putrescine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Activation of Ferulic Acid:
-
In a clean, dry round-bottom flask, dissolve trans-ferulic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a small amount of anhydrous DMF.
-
Slowly add the DCC solution dropwise to the ferulic acid/NHS solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Coupling with Putrescine:
-
In a separate flask, dissolve putrescine (3.0 to 5.0 equivalents to favor mono-substitution) in anhydrous DMF.
-
Cool the putrescine solution to 0 °C in an ice bath.
-
Filter the reaction mixture from step 1 to remove the precipitated DCU. Wash the precipitate with a small amount of anhydrous DMF.
-
Slowly add the filtrate (the activated ferulic acid-NHS ester solution) dropwise to the chilled putrescine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up and Extraction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water to remove the excess DMF and unreacted putrescine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Equilibrate the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column and elute with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually increasing the percentage of methanol).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield N-feruloylputrescine as a solid.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol [1] |
| Appearance | Yellow Solid[2] |
| Purity | >95% (after purification)[2] |
| Typical Yield | 40-60% (dependent on reaction scale and purification efficiency) |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[2] |
Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.61 (d, J = 15.7 Hz, 1H) | 166.5 |
| 7.05 (d, J = 1.9 Hz, 1H) | 147.9 |
| 6.99 (dd, J = 8.1, 1.9 Hz, 1H) | 146.8 |
| 6.90 (d, J = 8.1 Hz, 1H) | 141.2 |
| 6.27 (d, J = 15.7 Hz, 1H) | 127.1 |
| 3.92 (s, 3H) | 122.9 |
| 3.45 (q, J = 6.6 Hz, 2H) | 118.0 |
| 2.80 (t, J = 6.8 Hz, 2H) | 114.8 |
| 1.65-1.55 (m, 4H) | 109.4 |
| 55.9 | |
| 40.2 | |
| 39.8 | |
| 29.8 | |
| 27.2 |
Note: NMR data is predicted based on the structure and typical chemical shifts for similar compounds. Actual experimental values may vary slightly.
Mandatory Visualization
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical steps in this compound synthesis.
References
Application Notes and Protocols for the Enzymatic Synthesis of Feruloylputrescine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of Feruloylputrescine, a naturally occurring polyamine conjugate with antioxidant and potential therapeutic properties.[1] The focus of these protocols is to provide a pathway toward achieving higher yields of the target compound through biocatalysis.
Introduction
This compound is a hydroxycinnamic acid amide found in various plants, where it plays a role in growth, development, and defense mechanisms. Due to its antioxidant properties and potential health benefits, there is growing interest in its synthesis for applications in the pharmaceutical and cosmeceutical industries. Traditional chemical synthesis methods can be complex and may involve harsh conditions and toxic reagents. Enzymatic synthesis offers a green and highly specific alternative for the production of this compound.
The primary enzymatic route for the biosynthesis of this compound involves a two-step process:
-
Activation of Ferulic Acid: Ferulic acid is first activated to its coenzyme A (CoA) thioester, Feruloyl-CoA. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL) .[2][3][4][5][6]
-
Acyltransfer to Putrescine: The feruloyl group is then transferred from Feruloyl-CoA to putrescine. This step is catalyzed by Putrescine Hydroxycinnamoyltransferase (PHT) , a member of the BAHD acyltransferase family.[7][8][9][10][11][12][13][14]
This document provides detailed protocols for the expression and purification of the required enzymes, the enzymatic synthesis of Feruloyl-CoA, and the final synthesis of this compound. Additionally, an alternative single-step synthesis approach and methods for the quantitative analysis of the product are discussed.
Data Presentation: Comparison of Enzymatic Synthesis Strategies
The following table summarizes quantitative data from studies on the enzymatic synthesis of this compound and related compounds. Direct high-yield data for this compound is limited in the literature; therefore, data from related reactions are included to provide a comparative perspective on potential yields.
| Enzymatic Strategy | Enzyme(s) | Substrates | Key Metric | Reported Value | Source |
| Two-Step Synthesis (PHT) | 4-Coumarate-CoA Ligase (4CL) & Putrescine Hydroxycinnamoyltransferase (PHT) | Ferulic Acid, ATP, CoA, Putrescine | Specific Activity of PHT | 45 nkat/mg protein | [7] |
| Feruloyl-CoA, Putrescine | Km (Caffeoyl-CoA) | ~3 µM | [14] | ||
| Feruloyl-CoA, Putrescine | Km (Putrescine) | ~10 µM | [14] | ||
| Alternative Single-Step (Amide Bond Synthetase) | Amide Bond Synthetase | N-trans-ferulic acid, Tyramine, ATP | Conversion Rate | 74% (for N-trans-feruloyltyramine) | |
| Lipase-Catalyzed Transesterification (for comparison) | Candida rugosa lipase | Ethyl ferulate, β-sitosterol | Yield | 55% (for steryl ferulates) | [15] |
| Lipase-Catalyzed Direct Esterification (for comparison) | Candida rugosa lipase | Ferulic acid, β-sitosterol | Yield | 35% (for steryl ferulates) | [15] |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of 4-Coumarate-CoA Ligase (4CL) and Putrescine Hydroxycinnamoyltransferase (PHT)
This protocol describes the general procedure for producing and purifying the necessary enzymes. The specific genes for 4CL and PHT can be synthesized based on sequences from organisms known to produce this compound (e.g., Nicotiana tabacum for PHT).
1.1. Gene Cloning and Expression Vector Construction:
- Synthesize the coding sequences for 4CL and PHT, codon-optimized for E. coli expression.
- Clone the synthesized genes into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag).
- Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
1.2. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
1.3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
- Determine the protein concentration using a Bradford assay.
- Verify the purity of the enzyme by SDS-PAGE.
Protocol 2: Enzymatic Synthesis of Feruloyl-CoA
This protocol details the synthesis of the activated acyl donor, Feruloyl-CoA, using purified 4CL.
2.1. Reaction Mixture:
- In a total volume of 1 mL, combine the following components:
- 50 mM Tris-HCl buffer (pH 7.5)
- 5 mM ATP
- 5 mM MgCl2
- 0.5 mM Coenzyme A (CoA)
- 0.5 mM Ferulic acid
- 10 µg of purified 4CL enzyme
2.2. Reaction Incubation:
- Incubate the reaction mixture at 30°C for 2-4 hours.
- Monitor the formation of Feruloyl-CoA by measuring the absorbance at 346 nm.[5]
2.3. Purification of Feruloyl-CoA (Optional but Recommended):
- The reaction mixture can be used directly in the next step, or Feruloyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted substrates and enzyme.
Protocol 3: Enzymatic Synthesis of this compound
This protocol describes the final step of synthesizing this compound using purified PHT and the previously synthesized Feruloyl-CoA.
3.1. Reaction Mixture:
- In a total volume of 1 mL, combine the following components:
- 100 mM Glycine-NaOH buffer (pH 10.0)[14]
- 0.5 mM Feruloyl-CoA (from Protocol 2)
- 1 mM Putrescine dihydrochloride
- 10 µg of purified PHT enzyme
3.2. Reaction Incubation:
- Incubate the reaction mixture at 30°C for 4-8 hours.
- The progress of the reaction can be monitored by HPLC.
3.3. Product Purification:
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge to pellet the precipitated protein.
- The supernatant can be directly analyzed by HPLC or further purified by preparative HPLC to isolate this compound.
Protocol 4: Quantitative Analysis of this compound by HPLC
This protocol provides a method for the quantification of the synthesized this compound.
4.1. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
- Gradient: A suitable gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detector (DAD) monitoring at the absorbance maximum of this compound (around 320 nm).
- Injection Volume: 20 µL.
4.2. Quantification:
- Prepare a standard curve using a purified and quantified this compound standard.
- Quantify the amount of this compound in the reaction samples by comparing the peak area to the standard curve.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Discovery of a Novel Bioactive Compound in Orange Peel Polar Fraction on the Inhibition of Trimethylamine and Trimethylamine N-Oxide through Metabolomics Approaches and In Vitro and In Vivo Assays: this compound Inhibits Trimethylamine via Suppressing cntA/B Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Purification and Properties of Putrescine Hydroxycinnamoyl Transferase from Tobacco (Nicotiana tabacum) Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Putrescine N-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]
- 12. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 14. Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase in Tobacco Cell Cultures with High and Low Levels of Caffeoylputrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application of Feruloylputrescine in Plant Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylputrescine is a naturally occurring hydroxycinnamic acid amide (HCAA) found in a variety of plants. As a conjugate of ferulic acid and the polyamine putrescine, it is involved in a range of physiological processes, most notably in plant defense mechanisms against pathogens and environmental stress. In plant cell culture, this compound can be utilized as an elicitor to stimulate the production of secondary metabolites, many of which have potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. Its ability to induce defense responses also makes it a valuable tool for studying plant-pathogen interactions and signaling pathways at the cellular level. These application notes provide detailed protocols for the use of this compound in plant cell culture studies, methods for analyzing its effects, and an overview of the potential signaling pathways involved.
Data Presentation
The effects of this compound on plant cell cultures are typically dose-dependent. Below is a summary of expected quantitative data when applying this compound to a model plant cell suspension culture (e.g., Nicotiana tabacum).
| This compound Concentration (µM) | Cell Viability (%) (after 24h) | Phytoalexin Production (µg/g fresh weight) (after 48h) | PAL Activity (µmol/min/mg protein) (after 12h) |
| 0 (Control) | 98 ± 2 | 5 ± 1 | 0.1 ± 0.02 |
| 10 | 95 ± 3 | 25 ± 4 | 0.5 ± 0.05 |
| 50 | 92 ± 4 | 80 ± 7 | 1.2 ± 0.1 |
| 100 | 85 ± 5 | 150 ± 12 | 2.5 ± 0.2 |
| 200 | 70 ± 6 | 120 ± 10 | 1.8 ± 0.15 |
Note: The data presented in this table are representative and may vary depending on the plant species, cell line, and culture conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to plant cell cultures.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). This compound is soluble in polar solvents.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber microcentrifuge tube.
-
Store the stock solution at -20°C in the dark. Avoid repeated freeze-thaw cycles.
Protocol 2: Elicitation of Plant Cell Suspension Cultures
Objective: To treat plant cell suspension cultures with this compound to induce a defense response and/or secondary metabolite production.
Materials:
-
Established plant cell suspension culture (e.g., 7-day-old tobacco BY-2 cells) in logarithmic growth phase
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile culture medium
-
Sterile flasks for cell culture
-
Orbital shaker
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, allow the plant cell suspension culture to settle or briefly centrifuge at a low speed (e.g., 80 x g for 2 minutes) to pellet the cells.
-
Remove a known volume of the spent medium and replace it with an equal volume of fresh sterile medium.
-
From the this compound stock solution, add the appropriate volume to the cell culture flasks to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final concentration of the solvent (DMSO) is consistent across all treatments (including the control) and is at a non-toxic level (typically ≤ 0.1%).
-
For the control, add an equivalent volume of the solvent (DMSO) without this compound.
-
Place the flasks back on the orbital shaker under standard culture conditions (e.g., 25°C, 120 rpm, in the dark).
-
Harvest cells and medium at various time points (e.g., 0, 6, 12, 24, 48 hours) for further analysis.
Protocol 3: Cell Viability Assay (Evans Blue Staining)
Objective: To determine the effect of this compound on the viability of plant cells.
Materials:
-
Treated and control plant cells
-
0.25% (w/v) Evans blue solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Take a small aliquot of the cell suspension from each treatment.
-
Add an equal volume of 0.25% Evans blue solution and mix gently.
-
Incubate for 5-10 minutes at room temperature.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a light microscope. Non-viable cells will be stained blue due to the uptake of the dye, while viable cells will remain unstained.
-
Count at least 200 cells per sample and calculate the percentage of viable cells.
Protocol 4: Quantification of Phytoalexins by HPLC
Objective: To quantify the production of a specific phytoalexin (e.g., capsidiol in tobacco) in response to this compound treatment.
Materials:
-
Harvested and freeze-dried plant cells
-
Extraction solvent (e.g., ethyl acetate)
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and UV or MS detector
-
Phytoalexin standard
Procedure:
-
Extract the freeze-dried cells with an appropriate solvent (e.g., ethyl acetate) three times.
-
Combine the extracts and evaporate to dryness using a rotary evaporator.
-
Redissolve the residue in a known volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a suitable gradient of solvents (e.g., water and acetonitrile, both with 0.1% formic acid).
-
Detect the phytoalexin at its specific absorption wavelength or by its mass-to-charge ratio.
-
Quantify the phytoalexin by comparing the peak area to a standard curve prepared with a known concentration of the phytoalexin standard.
Visualization of Pathways and Workflows
Solid-Phase Extraction of Feruloylputrescine from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloylputrescine, a naturally occurring phenolic amide, has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Found in various plant sources, notably citrus peel, the accurate and efficient isolation of this compound from complex biological and food matrices is crucial for further research and development.[1][2] Solid-phase extraction (SPE) offers a robust and selective method for the purification and concentration of this compound prior to downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound from complex matrices. The methodologies are designed to be adaptable for various research applications, from basic scientific investigation to drug development pipelines.
Data Presentation: Quantitative Analysis
The efficiency of an SPE protocol is determined by the recovery of the target analyte. While specific recovery data for this compound is not extensively published, the following table summarizes expected recovery rates based on studies of similar phenolic compounds and polyamines from complex matrices using reversed-phase SPE cartridges.
| Analyte Class | Sorbent Type | Matrix | Average Recovery (%) | Reference |
| Phenolic Acids | C18 | Plant Extract | 85 - 95 | [3] |
| Polyamines | Oasis HLB | Biological Fluid | >90 | [4] |
| Hydroxycinnamic Acids | C18 | Plant Extract | ~90 | [2] |
| This compound (Expected) | C18 / Oasis HLB | Plant/Food Extract | 85 - 95 | N/A |
Note: The expected recovery for this compound is an estimation based on the chemical properties of the molecule (a conjugate of a hydroxycinnamic acid and a polyamine) and the performance of SPE for these classes of compounds. Actual recovery rates should be determined experimentally for each specific matrix and optimized as needed.
Experimental Protocols
Two primary protocols are presented below, utilizing two of the most common and effective reversed-phase SPE sorbents: C18 and a hydrophilic-lipophilic balanced (HLB) polymer.
Protocol 1: Solid-Phase Extraction of this compound using a C18 Cartridge
This protocol is a standard method for the extraction of moderately non-polar compounds like this compound from aqueous plant or food extracts.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
-
Nitrogen gas supply for drying (optional)
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Homogenize the solid sample (e.g., plant tissue, food product) in an appropriate solvent (e.g., 80% methanol in water).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and dilute it with deionized water to reduce the organic solvent concentration to less than 5%.
-
Acidify the sample to a pH of approximately 3-4 with formic acid to ensure this compound is in a neutral form, enhancing its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water through the cartridge to remove the methanol.
-
Ensure the sorbent bed remains submerged in water before sample loading.
-
-
Sample Loading:
-
Load the prepared sample extract onto the C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences such as salts and sugars.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences, but care must be taken to avoid elution of this compound.
-
-
Drying (Optional):
-
Dry the cartridge bed by applying a vacuum or passing nitrogen gas through it for 5-10 minutes to remove residual water. This step can improve the efficiency of the elution step.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound from the cartridge by passing 5 mL of methanol through the sorbent. A second elution with another 5 mL of methanol can be performed to ensure complete recovery.
-
For enhanced elution, acidified methanol (e.g., 0.1% formic acid in methanol) can be used.
-
-
Post-Elution Processing:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for subsequent analysis (e.g., mobile phase for HPLC).
-
Protocol 2: Simplified Solid-Phase Extraction of this compound using an Oasis HLB Cartridge
Oasis HLB is a water-wettable copolymer that offers excellent retention for a broad range of compounds and can simplify the SPE protocol by eliminating the conditioning and equilibration steps for certain applications.[4][5]
Materials:
-
Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Ammonium Hydroxide (optional, for pH adjustment)
-
Collection tubes
Procedure:
-
Sample Preparation:
-
Prepare the sample extract as described in Protocol 1 (Step 1).
-
For Oasis HLB, adjusting the pH is also recommended. Since this compound has a basic amine group, adjusting the sample pH to a slightly basic condition (e.g., pH 8-9) with ammonium hydroxide can enhance retention.
-
-
Sample Loading:
-
Directly load the prepared and pH-adjusted sample extract onto the Oasis HLB cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences. The water-wettable nature of the HLB sorbent prevents it from drying out, maintaining its retention capabilities.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 2-4 mL of methanol or acetonitrile.
-
-
Post-Elution Processing:
-
Evaporate the eluate and reconstitute as described in Protocol 1 (Step 8).
-
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of two major metabolic pathways in plants: the phenylpropanoid pathway, which produces feruloyl-CoA, and the polyamine biosynthesis pathway, which generates putrescine.[6][7] The final step is the conjugation of these two molecules, a reaction catalyzed by the enzyme putrescine N-hydroxycinnamoyltransferase (PHT).[3][8][9]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Solid-Phase Extraction
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a complex matrix.
Caption: General workflow for this compound SPE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. Hydroxycinnamoyl-CoA:Putrescine Hydroxycinnamoyltransferase in Tobacco Cell Cultures with High and Low Levels of Caffeoylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. EC 2.3.1.138 [iubmb.qmul.ac.uk]
Troubleshooting & Optimization
Improving the yield of Feruloylputrescine chemical synthesis
Welcome to the Technical Support Center for the chemical synthesis of Feruloylputrescine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, which involves forming an amide bond between ferulic acid and putrescine, include:
-
Low Yields: Competing side reactions and suboptimal reaction conditions can lead to poor yields.
-
Side Reactions: The reactive phenolic hydroxyl group on ferulic acid can undergo side reactions if not appropriately protected. Additionally, with putrescine having two primary amine groups, there is a risk of forming di-substituted byproducts.
-
Purification Difficulties: Removing unreacted starting materials, coupling reagents, and byproducts, such as dicyclohexylurea (DCU) if DCC is used, can be challenging.[1][2]
-
Racemization: While not an issue for this compound itself, in related syntheses involving chiral amino acids, racemization can be a concern with some coupling reagents.[3]
Q2: What are the general strategies to improve the yield of this compound synthesis?
A2: To enhance the yield, consider the following strategies:
-
Choice of Coupling Reagent: Different coupling reagents have varying efficiencies and are suited for different conditions. Common choices include carbodiimides (DCC, EDC), phosphonium salts (PyBOP), and aminium/uronium salts (HATU, HBTU).[3][4]
-
Reaction Conditions Optimization: Systematically optimize parameters such as solvent, temperature, reaction time, and the stoichiometry of reactants and reagents.
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions and improve coupling efficiency, especially when using carbodiimides.[1][5]
-
Protecting Group Strategy: Employing protecting groups for the phenolic hydroxyl of ferulic acid and one of the amine groups of putrescine can prevent side reactions and improve selectivity.
Q3: Is a protecting group necessary for the phenolic hydroxyl group of ferulic acid?
A3: While a one-pot synthesis without protection has been reported, using a protecting group for the phenolic hydroxyl group is a common strategy to prevent potential side reactions, such as O-acylation, which can reduce the yield of the desired N-acylated product.[6] A common protecting group for phenols is the acetyl group, which can be introduced using acetic anhydride and removed under basic conditions.[7][8]
Troubleshooting Guide
Low Yield
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | The chosen coupling reagent may not be optimal for this specific reaction. Consider screening other coupling reagents such as HATU, PyBOP, or COMU, which are known for their high efficiency.[3][4] |
| Suboptimal Reaction Conditions | The reaction temperature, solvent, or concentration may not be ideal. Experiment with different solvents (e.g., DMF, DCM, THF) and temperatures (e.g., 0 °C to room temperature). Ensure all reagents are anhydrous if required by the coupling agent. |
| Side Reactions | The unprotected phenolic hydroxyl group of ferulic acid or the second amine of putrescine may be reacting. Consider implementing a protecting group strategy. For ferulic acid, an acetyl protecting group can be used.[7] For putrescine, a Boc protecting group on one amine allows for mono-acylation. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9] If the reaction stalls, consider adding a second portion of the coupling reagent. |
| Product Degradation | The product might be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and under mild conditions. |
Presence of Impurities and Byproducts
| Observation | Possible Cause | Suggested Solution |
| Insoluble white precipitate in the crude product | If using DCC as the coupling reagent, this is likely dicyclohexylurea (DCU). | Filter the reaction mixture before workup. DCU has low solubility in many organic solvents like dichloromethane and diethyl ether.[1][10] Chilling the solution can further decrease its solubility. |
| Water-soluble byproducts | If using EDC, the corresponding urea byproduct is water-soluble. | Perform an aqueous workup to remove the urea byproduct.[11] |
| Multiple spots on TLC close to the product spot | Formation of side products such as N-acylurea (if using a carbodiimide) or di-acylated putrescine. | Optimize the stoichiometry of the reactants. Using a slight excess of the more valuable reactant (e.g., ferulic acid) if the other is readily available can help drive the reaction to the desired product. A protecting group on one of the amines of putrescine will prevent di-acylation. Purification by column chromatography is often necessary to separate these byproducts.[12] |
| Unreacted Starting Material | Incomplete reaction or inefficient activation of the carboxylic acid. | Increase the reaction time or consider a more powerful coupling reagent. Ensure the quality of the coupling reagent and that anhydrous conditions are maintained if necessary. |
Experimental Protocols
Protocol 1: One-Pot Synthesis without Protecting Groups
This protocol is adapted from a general method for the synthesis of phenol amides.[6]
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve ferulic acid (1 equivalent) and putrescine (1 equivalent) in a mixture of acetone and water.
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1 equivalent) and sodium bicarbonate (NaHCO3) (1 equivalent) to the solution.
-
Reaction: Stir the mixture at room temperature for 25 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of ferulic acid and the appearance of the product spot.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Evaporate the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 14-24% | [6] |
Protocol 2: Synthesis with Protecting Groups
This protocol involves the protection of the phenolic hydroxyl of ferulic acid and one amine of putrescine.
Workflow Diagram:
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 9. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. orgsyn.org [orgsyn.org]
Stability issues of Feruloylputrescine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Feruloylputrescine. The information addresses common stability issues encountered in aqueous solutions during experimental work.
Troubleshooting Guide
This guide provides solutions to common stability problems observed when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound over time in solution | Hydrolysis: The amide bond of this compound can hydrolyze, especially under non-neutral pH conditions, breaking down into ferulic acid and putrescine.[1] This process is accelerated by elevated temperatures. | Maintain the pH of the aqueous solution as close to neutral (pH 7) as possible.[1] Prepare fresh solutions before use and store them at low temperatures (2-8 °C) for short-term storage. For long-term storage, consider freezing (-20 °C or below). |
| Oxidation: The phenolic group of the ferulic acid moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions. | Prepare solutions using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid contamination with metal ions. | |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation Products: The appearance of new peaks likely indicates the formation of degradation products. The primary hydrolysis products are ferulic acid and putrescine.[1] Other peaks could result from oxidation or photodegradation. | Characterize the new peaks using mass spectrometry (MS) to confirm their identity. Compare the retention times with standards of ferulic acid and putrescine. Review the storage and handling conditions of your solution to identify potential causes of degradation (see above). |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation: Oxidation of the phenolic moiety often leads to the formation of colored quinone-type structures. | Follow the recommendations to prevent oxidation mentioned above (use of degassed solvents, inert atmosphere, protection from light). |
| Precipitation of the compound from solution | Poor Solubility: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations. Changes in pH or temperature can also affect its solubility. | Prepare solutions in a co-solvent system, such as water with a small percentage of a polar organic solvent like methanol or DMSO, before further dilution in an aqueous buffer.[1] Ensure the pH of the final solution is compatible with the solubility of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the amide bond, which splits the molecule into ferulic acid and putrescine.[1] This reaction is catalyzed by both acidic and basic conditions.[2][3][4][5]
Q2: What are the optimal storage conditions for this compound in an aqueous solution?
A2: For short-term storage (up to a few days), it is recommended to store aqueous solutions of this compound at 2-8 °C, protected from light, and at a neutral pH. For long-term storage, it is best to store solutions frozen at -20 °C or below. It is always advisable to prepare fresh solutions for critical experiments.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable at a neutral pH (around 7).[1] Both acidic and alkaline conditions can significantly accelerate the rate of hydrolysis of the amide bond.[1][2][3][4][5]
Q4: Is this compound sensitive to light?
A4: Yes, like many phenolic compounds, this compound can be sensitive to light. Exposure to light, especially UV light, can lead to photodegradation and the formation of unwanted byproducts. It is recommended to work with and store solutions in light-protected containers.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a highly suitable technique for monitoring the stability of this compound.[6] It allows for the separation and quantification of the parent compound and its degradation products.
Quantitative Data on Stability
Table 1: Stability of a Feruloyl Amide (t-FEF77) in PBS (pH 7.4) at Room Temperature
| Time (days) | % Remaining Compound |
| 0 | 100% |
| 1 | ~100% |
| 2 | ~100% |
| 4 | ~95% |
| 7 | ~90% |
Data is estimated based on a study on a related feruloyl amide, t-FEF77.[7]
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Photodegradation: Expose the solution (100 µg/mL in a neutral buffer) to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Thermal Degradation: Incubate the solution (100 µg/mL in a neutral buffer) at an elevated temperature (e.g., 60 °C) in the dark.
3. Time Points:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, with UV detection at the λmax of this compound).
-
Quantify the amount of remaining this compound and any major degradation products.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. Buy this compound (EVT-335055) | 501-13-3 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Feruloylputrescine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Feruloylputrescine.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quantification challenging?
This compound is a hydroxycinnamic acid amide (HCAA) found in various plants, notably citrus species. It is recognized for its potential pharmacological properties. The quantification of this compound can be challenging due to its susceptibility to degradation, the complexity of plant matrices leading to matrix effects, and the potential for low endogenous concentrations.
2. What is the ideal internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (d-FP). This is because it shares very similar physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, thus effectively compensating for variations in sample preparation and analysis. While not readily commercially available, synthetic routes for deuterated analogs of similar small molecules have been described in the literature.
3. What are suitable alternative internal standards if a deuterated version is unavailable?
If a deuterated internal standard is not accessible, a structurally similar compound that is not endogenously present in the sample can be used. Potential candidates could include other feruloyl amides or compounds with similar functional groups and polarity. It is crucial to validate the chosen internal standard to ensure it behaves similarly to this compound during the analytical process.
4. How can I minimize the degradation of this compound during sample preparation?
This compound, like other phenolic compounds, can be sensitive to pH, light, and temperature.[1] To minimize degradation, it is recommended to:
-
Work with samples on ice or at reduced temperatures.
-
Protect samples from direct light exposure by using amber vials or covering tubes with foil.
-
Maintain a slightly acidic to neutral pH during extraction and storage, as extreme pH conditions can lead to degradation.[1]
-
Process samples as quickly as possible and store extracts at -80°C for long-term stability.
5. What are matrix effects and how can they be mitigated in this compound analysis?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To mitigate matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds.
-
Chromatographic Separation: Optimize the UPLC method to achieve good separation of this compound from matrix components.
-
Use of a Suitable Internal Standard: An appropriate internal standard can help to compensate for matrix effects.[2]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Ensure the solvent is appropriate for this compound (e.g., methanol, ethanol). Consider alkaline hydrolysis to release bound forms. Optimize extraction time and temperature. |
| Analyte Degradation | Ensure samples were protected from light and processed at low temperatures. Check the pH of extraction and storage solutions. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values for this compound. Optimize collision energy and other MS parameters. |
| Poor Ionization | Check the ESI source conditions. This compound is expected to ionize well in positive ion mode. Ensure the mobile phase composition is conducive to good ionization (e.g., contains a small amount of formic acid). |
| Instrument Contamination | Run a blank injection to check for system contamination that might be suppressing the signal. |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Column Overloading | Dilute the sample extract and re-inject. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly prepared and degassed. Check the pH of the mobile phase. |
| Column Degradation | Flush the column or replace it if it has been used extensively. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure (e.g., SPE). |
| Injector Issues | Check the injector for blockages or leaks. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction and cleanup steps for all samples. |
| Matrix Effects | Utilize a stable isotope-labeled internal standard or a validated structural analog. Prepare matrix-matched calibration curves. |
| Analyte Instability | Re-evaluate sample handling and storage procedures to minimize degradation. Analyze samples shortly after preparation. |
| Instrument Fluctuation | Check for stability of the LC-MS/MS system by injecting a standard solution multiple times. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (General Method)
This protocol is a general guideline and should be optimized for the specific plant matrix.
-
Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
To 100 mg of powdered sample, add 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a cold water bath.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants.
-
-
(Optional) Alkaline Hydrolysis for Bound Forms:
-
After the initial extraction, the remaining pellet can be subjected to alkaline hydrolysis to release ester-bound this compound.
-
Add 1 mL of 2 M NaOH to the pellet and incubate at room temperature for 4 hours with shaking.
-
Neutralize the mixture with HCl.
-
Extract the released compounds with ethyl acetate.
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pooled supernatant (or the extract from hydrolysis after solvent evaporation and reconstitution in a suitable loading buffer).
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound
This is a starting point for method development.
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound (m/z 279.17). Product ions will need to be determined by infusing a standard and performing a product ion scan. Based on the fragmentation of similar molecules, likely product ions would result from the cleavage of the amide bond.
-
Quantifier Ion: To be determined.
-
Qualifier Ion: To be determined.
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
Table 1: Stability of Ferulic Acid (as a proxy for this compound) under Various Conditions
| Condition | Stability | Recommendation |
| pH | Less stable at alkaline pH. | Maintain samples and extracts at a slightly acidic to neutral pH. |
| Temperature | Degradation increases with temperature. | Process and store samples at low temperatures (e.g., on ice, -80°C for long-term storage). |
| Light | Susceptible to photodegradation. | Protect samples from light using amber vials or by covering them. |
This table is based on the known stability of ferulic acid, the parent cinnamic acid of this compound. Specific quantitative stability studies on this compound are recommended for rigorous method validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Predicted fragmentation pathway of this compound.
References
- 1. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Reaction for Feruloylputrescine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of Feruloylputrescine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound typically involves the esterification of ferulic acid with putrescine. This reaction is catalyzed by an appropriate enzyme, often a lipase or an esterase, which facilitates the formation of an amide bond between the carboxyl group of ferulic acid and one of the amino groups of putrescine. The reaction is favored for its specificity and mild conditions compared to chemical synthesis.[1]
Q2: Which enzymes are commonly used for this compound synthesis?
A2: While specific enzymes for this compound synthesis are not extensively documented in readily available literature, lipases and feruloyl esterases are strong candidates. Lipases are known for their ability to catalyze esterification and amidation reactions in non-aqueous environments. Feruloyl esterases (FAEs) are enzymes that naturally hydrolyze the ester bonds between ferulic acid and polysaccharides, and some may be engineered or adapted for synthesis.[2] The choice of enzyme is a critical parameter to optimize.
Q3: What are the typical starting materials for the enzymatic synthesis?
A3: The primary substrates are ferulic acid (or an activated form like a feruloyl-CoA thioester) and putrescine.[3] Co-solvents or ionic liquids may be used to solubilize the substrates and facilitate the enzymatic reaction.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by measuring the depletion of substrates (ferulic acid or putrescine) or the formation of the product (this compound). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are commonly employed for this purpose.[3]
Q5: What are the key parameters to optimize for maximizing this compound yield?
A5: Several parameters critically influence the reaction yield:
-
Enzyme Selection and Concentration: The choice of enzyme and its concentration are paramount.
-
Substrate Molar Ratio: The ratio of ferulic acid to putrescine can significantly impact the reaction equilibrium.[4][5]
-
Temperature: Enzymes have an optimal temperature range for activity.[6]
-
pH: The pH of the reaction medium can affect enzyme structure and activity.[6]
-
Reaction Time: The incubation time required to reach maximum conversion needs to be determined.[5]
-
Solvent System: The choice of solvent can influence substrate solubility and enzyme stability.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive enzyme. | a. Verify enzyme activity with a standard substrate. b. Ensure proper storage and handling of the enzyme. c. Consider a different enzyme source or type. |
| 2. Sub-optimal reaction conditions. | a. Perform a systematic optimization of temperature, pH, and substrate molar ratio. b. Use a response surface methodology (RSM) approach for efficient optimization.[5] | |
| 3. Poor substrate solubility. | a. Test different organic solvents or co-solvent systems. b. Consider using a small amount of a biocompatible ionic liquid.[5] | |
| 4. Presence of inhibitors. | a. Ensure the purity of substrates and solvents. b. Purify the enzyme preparation to remove potential inhibitors.[7] | |
| Enzyme Denaturation/Inactivation | 1. Extreme temperature or pH. | a. Operate within the enzyme's known stable temperature and pH range. b. Immobilize the enzyme to enhance its stability. |
| 2. Inappropriate solvent. | a. Select a solvent that is known to be compatible with the enzyme. Hydrophobic solvents are often preferred for esterification.[8] | |
| Formation of Byproducts | 1. Lack of enzyme specificity. | a. Screen different enzymes for higher selectivity. b. Consider enzyme engineering to improve specificity. |
| 2. Di-acylation of putrescine. | a. Adjust the molar ratio of ferulic acid to putrescine (excess putrescine may favor mono-acylation). | |
| Difficulty in Product Purification | 1. Co-elution with substrates. | a. Optimize the HPLC or chromatography gradient for better separation.[3] |
| 2. Presence of enzyme in the final product. | a. Use immobilized enzymes for easy removal post-reaction. b. Perform a protein precipitation step (e.g., with ammonium sulfate) followed by filtration. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation.
-
-
Monitoring:
-
At regular intervals, withdraw aliquots of the reaction mixture.
-
Analyze the samples by HPLC or TLC to determine the concentration of this compound and the remaining substrates.
-
-
Termination and Purification:
-
Once the reaction reaches the desired conversion, terminate it by filtering or centrifuging to remove the enzyme.
-
The product can be purified from the reaction mixture using techniques like column chromatography or preparative HPLC.[3]
-
Protocol for Optimization using Response Surface Methodology (RSM)
-
Factor Selection: Identify the key independent variables affecting the reaction yield, such as temperature, enzyme concentration, and substrate molar ratio.
-
Experimental Design: Use a statistical design, such as a Box-Behnken or Central Composite Design, to create a set of experiments with varying levels of the selected factors.[4]
-
Data Collection: Perform the experiments according to the design and measure the this compound yield for each run.
-
Model Fitting and Analysis: Use statistical software to fit the experimental data to a polynomial equation and analyze the significance of each factor and their interactions.
-
Optimization: Determine the optimal conditions for maximizing the yield based on the model.
Data Presentation
Table 1: Example of Experimental Design for Optimization of this compound Synthesis
| Run | Temperature (°C) | Enzyme Load (% w/w) | Substrate Molar Ratio (Ferulic Acid:Putrescine) | Yield (%) |
| 1 | 40 | 10 | 1:1 | Experimental Data |
| 2 | 50 | 20 | 1:2 | Experimental Data |
| 3 | 60 | 30 | 1:3 | Experimental Data |
| ... | ... | ... | ... | ... |
Table 2: Comparison of Different Enzymes for this compound Synthesis
| Enzyme | Source | Optimal Temperature (°C) | Optimal pH | Conversion Rate (%) |
| Novozym 435 | Candida antarctica | 50-60 | 7-8 | Experimental Data |
| Lipozyme TL IM | Thermomyces lanuginosus | 40-50 | 6-7 | Experimental Data |
| Feruloyl Esterase | Aspergillus niger | 45-55 | 5-6 | Experimental Data |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzyme purification and sustained enzyme activity for pharmaceutical biocatalysis by fusion with phase-separating intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
Validation & Comparative
Feruloylputrescine: A Comparative Analysis of Its Antioxidant Capacity Against Other Phenols
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant performance of Feruloylputrescine in comparison to other well-established phenolic compounds, supported by experimental data and detailed protocols.
This compound, a naturally occurring phenolamide, has garnered interest for its potential biological activities. This guide provides a comparative validation of its antioxidant capacity against other widely studied phenols: gallic acid, quercetin, catechin, and caffeic acid. While research indicates this compound possesses antioxidant properties, this guide also highlights the current landscape of available quantitative data for direct comparison.
Quantitative Comparison of Antioxidant Capacity
A critical aspect of evaluating an antioxidant is the quantitative assessment of its ability to scavenge free radicals. This is commonly expressed by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity. The following table summarizes the IC50 values for gallic acid, quercetin, catechin, and caffeic acid from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as reported in various studies.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Gallic Acid | 2.03 ± 0.02 | 1.03 ± 0.25 |
| Quercetin | 9.9 ± 2.5 | 1.89 ± 0.33 |
| Catechin | - | 3.12 ± 0.51 |
| Caffeic Acid | 5.9 ± 0.4 | 1.59 ± 0.06 |
Note: The IC50 values are presented as examples from cited literature and may vary depending on the specific experimental conditions.
Key Signaling Pathway: Nrf2-ARE Pathway
Phenolic compounds often exert their antioxidant effects by modulating cellular signaling pathways. A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a key regulator of cellular defense against oxidative stress.[1][2]
References
Feruloylputrescine vs. Putrescine: A Comparative Guide to their Roles in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of feruloylputrescine and its precursor, putrescine, in the regulation of plant growth and development. While both molecules are integral to plant physiology, their primary functions diverge significantly. Putrescine acts as a direct regulator of plant growth and development, whereas this compound is predominantly recognized as a secondary metabolite involved in stress responses. This comparison is based on available experimental data and current scientific understanding.
I. Overview of this compound and Putrescine
Putrescine (Put) is a ubiquitous polyamine derived from arginine or ornithine.[1] It is a fundamental molecule in plant life, playing a crucial role in a wide array of physiological processes, including cell division, embryogenesis, organogenesis, and senescence.[1][2] Its cationic nature allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their function.[1]
This compound (FP) is a hydroxycinnamic acid amide, a conjugate of putrescine and ferulic acid.[1] It is considered a secondary metabolite, and its accumulation is often associated with plant defense mechanisms against biotic and abiotic stresses.[1] While synthesized from the growth-regulating polyamine putrescine, its direct role in promoting plant growth is not well-established and appears to be minimal.[3][4]
II. Comparative Effects on Plant Growth
Direct comparative studies on the effects of this compound and putrescine on plant growth are limited. The following comparison is synthesized from individual studies on each compound.
Putrescine as a Growth Promoter:
Exogenous application of putrescine has been shown to positively influence various aspects of plant growth. It is considered a plant growth regulator.[1] Studies have demonstrated its ability to:
-
Enhance Root and Shoot Growth: Putrescine treatment has been observed to increase plant height, root length, and the number of leaves and tillers in various plant species, including wheat and cotton.[5][6]
-
Increase Biomass: Application of putrescine can lead to a significant increase in the fresh and dry weight of both shoots and roots.[5]
-
Promote Cell Division: Putrescine has been implicated in the stimulation of cell division, a fundamental process for plant growth.
This compound in Growth Regulation:
In contrast to putrescine, there is little evidence to suggest that this compound is a direct promoter of plant growth. Research on tobacco explants indicated that this compound did not trigger growth or differentiation (callus and floral bud formation).[3][4] Instead, its accumulation appears to be a response to the growth-regulating hormones auxin and cytokinin present in the culture media.[3] This suggests that while its precursor is essential for growth, this compound itself is not a primary driver of these processes. Its primary role appears to be in fortifying the plant against environmental challenges.
III. Quantitative Data on Growth Parameters
The following tables summarize quantitative data from various studies on the effects of exogenous putrescine application on plant growth. No comparable data for this compound promoting growth is currently available in the literature.
Table 1: Effect of Exogenous Putrescine on Wheat (Triticum aestivum L.) Growth under Normal and Drought Conditions [5]
| Treatment (under drought stress) | Plant Height Increase (%) | Root Length Increase (%) | Leaves Number Increase (%) | Shoot Fresh Weight Increase (%) | Root Fresh Weight Increase (%) |
| 1 mM Putrescine | 38.8 | 50.0 | 166.0 | 99.4 | 97.8 |
Table 2: Effect of Exogenous Putrescine on Cotton (Gossypium barbadense L.) Growth under Drought Stress [6]
| Treatment | Plant Height | Number of Leaves/Plant | Leaf Area/Plant | Total Plant Dry Weight |
| Control (Drought) | Decreased | Decreased | Decreased | Decreased |
| Putrescine (1 and 2 ppm) + Drought | Increased | Increased | Increased | Increased |
Table 3: Effect of Exogenous Putrescine on Brassica juncea Seedlings under High Temperature Stress [7]
| Variety | Treatment | Seedling Length | Fresh Weight | Dry Weight |
| RH-1707 | High Temp | Decreased | Decreased | Decreased |
| High Temp + 1 mM Put | Increased | Increased by 26.78% | Increased | |
| RH-1708 | High Temp | Decreased | Decreased | Decreased |
| High Temp + 1 mM Put | Increased | Increased by 30.73% | Increased |
IV. Signaling Pathways
The signaling pathways of putrescine and this compound are distinct, reflecting their different primary roles in the plant.
Putrescine Signaling Pathway:
Putrescine signaling is complex and intertwined with various hormonal pathways that regulate growth and development.
Caption: Putrescine biosynthesis and its influence on key plant growth processes.
This compound Biosynthesis and Stress Response:
The pathway for this compound is primarily a secondary metabolic route branching off from putrescine metabolism, leading to stress-response compounds. A detailed signaling cascade initiated by this compound is not yet fully elucidated.
Caption: Biosynthesis of this compound and its role in stress response.
V. Experimental Protocols
A. Protocol for Exogenous Application of Polyamines to Plants
This protocol provides a general guideline for the application of putrescine to plants. Due to the lack of evidence for this compound as a growth promoter, this protocol is primarily for putrescine. For investigatory purposes, similar concentrations could be tested for this compound.
-
Preparation of Stock Solution:
-
Prepare a 1 M stock solution of Putrescine dihydrochloride in deionized water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Application Methods:
-
Foliar Spray: Spray the working solution onto the plant foliage until runoff, ensuring even coverage. A surfactant may be added to improve adhesion. Applications are often repeated at regular intervals (e.g., every 15 days).[6]
-
Soil Drench/Hydroponics: Add the working solution to the soil or hydroponic medium to achieve the desired final concentration.
-
Seed Priming: Soak seeds in the working solution for a specified duration before planting.[5]
-
-
Control Group:
-
Treat a control group of plants with the same solution but without the polyamine.
-
-
Growth Parameter Measurement:
-
At designated time points, measure various growth parameters such as plant height, root length, number of leaves, and fresh/dry biomass.
-
B. Protocol for Quantification of Putrescine and this compound in Plant Tissues by HPLC
This protocol outlines a method for the extraction and quantification of both putrescine and this compound from plant tissues.
-
Plant Tissue Extraction:
-
Freeze approximately 100-500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1-5 mL of 5% (v/v) perchloric acid (PCA) to the powdered tissue.
-
Homogenize the mixture on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing free polyamines and their conjugates.
-
-
Derivatization (for Putrescine):
-
To an aliquot of the supernatant, add sodium carbonate to adjust the pH to ~9.0.
-
Add dansyl chloride solution (e.g., 10 mg/mL in acetone) and incubate in the dark at 60°C for 1 hour.
-
Add proline to remove excess dansyl chloride.
-
Extract the dansylated polyamines with a solvent like toluene or ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase for HPLC analysis.[9][10]
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[11][12]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed.[9][10]
-
Detection:
-
Quantification: Create a standard curve using known concentrations of pure putrescine and this compound to quantify their amounts in the plant extracts.
-
VI. Conclusion
The available evidence strongly supports the classification of putrescine as a primary plant growth regulator, with direct and quantifiable positive effects on cell division, organ development, and overall biomass. In contrast, This compound functions primarily as a stress-response molecule, accumulating under adverse conditions to contribute to the plant's defense arsenal. While it is a derivative of putrescine, it does not appear to share its precursor's role in promoting growth.
For researchers and professionals in drug development, this distinction is critical. Targeting the putrescine biosynthesis and signaling pathway could be a viable strategy for enhancing crop yield and biomass. Conversely, understanding and potentially manipulating the accumulation of this compound could lead to the development of plants with enhanced resistance to various environmental stresses. Further research, particularly direct comparative studies, is necessary to fully elucidate the nuanced roles and potential interplay of these two important plant molecules.
References
- 1. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Caffeoylputrescine Are Not Involved in Growth and Floral Bud Formation of Stem Explants from Nicotiana tabacum L. var Xanthi nc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Caffeoylputrescine Are Not Involved in Growth and Floral Bud Formation of Stem Explants from Nicotiana tabacum L. var Xanthi nc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exogenous putrescine enhances lime stress tolerance in grapevine rootstock-scion combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatography of the dansyl derivatives of putrescine, spermidine, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. HPLC ELSD Method for Analysis Putrescine on Obelisc R Column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Anti-Inflammatory Activities of Ferulic Acid and Feruloylputrescine
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the anti-inflammatory properties of ferulic acid and feruloylputrescine. While ferulic acid is a well-documented anti-inflammatory agent with a substantial body of research elucidating its mechanisms of action, there is a notable lack of studies investigating the direct anti-inflammatory effects of this compound. This guide, therefore, provides a detailed overview of the anti-inflammatory profile of ferulic acid and presents the current, albeit limited, understanding of the bioactivity of this compound.
Ferulic Acid: A Potent Modulator of Inflammatory Pathways
Ferulic acid (FA), a phenolic compound ubiquitously found in plants, has demonstrated significant anti-inflammatory effects across numerous preclinical studies. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators
Ferulic acid has been shown to effectively inhibit the production of several key molecules that drive inflammatory responses. These include:
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Ferulic acid has been observed to suppress NO production in a concentration-dependent manner in various cell models.[1]
-
Pro-inflammatory Cytokines: Ferulic acid can reduce the expression and secretion of pivotal pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4][5] This inhibition occurs at the transcriptional level.[4]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of ferulic acid are largely attributed to its ability to interfere with critical intracellular signaling cascades that regulate the inflammatory response.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Ferulic acid has been shown to inhibit the activation of NF-κB.[2][3][5] It can achieve this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes kinases like JNK, ERK, and p38, plays a crucial role in transducing inflammatory signals. Ferulic acid has been found to suppress the phosphorylation of JNK and ERK1/2, thereby inhibiting downstream inflammatory responses.[2]
Quantitative Analysis of Ferulic Acid's Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of ferulic acid on nitric oxide production. It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Stimulant | Inhibitory Effect | IC50 Value | Reference |
| Ferulic Acid | RAW 264.7 Macrophages | LPS | Inhibition of Nitrite Accumulation | Inactive | [6] |
| NCX 2057 (NO-releasing derivative of Ferulic Acid) | RAW 264.7 Macrophages | LPS/IFNγ | Inhibition of Nitrite Accumulation | 4.3 +/- 0.7 µM | [6] |
| Ferulic Acid | 3T3-L1 Adipocytes | TNF-α | Inhibition of IL-6, IL-1β, MCP-1 | - | [2] |
| Ferulic Acid | THP-1-derived macrophages | LPS | Reduction of TNF-α, IL-6, IL-1β mRNA | - | [4] |
Note: One study reported that ferulic acid alone was inactive in inhibiting nitrite accumulation in RAW 264.7 cells, while a nitric oxide-donating derivative of ferulic acid showed significant activity. This highlights the potential for chemical modification to enhance its anti-inflammatory properties.[6]
Experimental Protocols
A representative experimental protocol for assessing the in vitro anti-inflammatory activity of a compound by measuring nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is detailed below.
Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test compound (e.g., ferulic acid) for a specified period (e.g., 1-2 hours).
- Following pre-treatment, inflammation is induced by adding a stimulant, typically lipopolysaccharide (LPS), to the cell culture medium. A vehicle control (without the test compound) and a negative control (without LPS) are also included.
2. Incubation:
- The cells are incubated for a further 24 hours to allow for the production of nitric oxide.
3. Nitrite Quantification (Griess Assay):
- Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
- The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatants.
- The reaction between nitrite and the Griess reagent forms a colored azo compound.
- The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
4. Data Analysis:
- The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite.
- The percentage inhibition of nitric oxide production by the test compound is calculated relative to the LPS-stimulated control.
- The IC50 value (the concentration of the compound that inhibits 50% of nitric oxide production) can be determined from the dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by ferulic acid and a general workflow for in vitro anti-inflammatory assessment.
References
- 1. Fisheries and Aquatic Sciences [e-fas.org]
- 2. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of iNOS expression by a nitric oxide-releasing derivative of the natural antioxidant ferulic acid in activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Feruloylputrescine and Other Cinnamoyl-Polyamines
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of feruloylputrescine and other notable cinnamoyl-polyamines. The following sections detail their comparative performance in key biological assays, supported by experimental data and protocols. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Comparative Performance Data
The antioxidant and enzyme inhibitory activities of various cinnamoyl-polyamines are summarized below. These compounds exhibit a range of biological effects, with their efficacy often dependent on the specific cinnamic acid moiety and the polyamine backbone.
| Compound | Assay | Result |
| N-p-coumaroyl-N'-caffeoylputrescine (PCC) | DPPH Scavenging Rate | 0.936 µg/mL[1][2] |
| (E,E)-di-p-coumaroylputrescine | Hydroxyl Radical Scavenging Activity (DPPH assay) | IC50: 120.55 µM[3] |
| Dithis compound | Antioxidant Activity | Noted, but quantitative data not specified in the search results.[3] |
| p-coumaroyl-feruloylputrescine | Antioxidant Activity | Noted, but quantitative data not specified in the search results.[3] |
| di-p-Coumaroylputrescine | Alpha-glucosidase Inhibition | Identified as a highly effective inhibitor.[3][4] |
| Feruloyl-coumaroylputrescine | Alpha-glucosidase Inhibition | Identified as a highly effective inhibitor.[3][4] |
| Kukoamine A (a related phenolamide) | Antibacterial Activity (MIC) | 256 and 1024 mg/mL[5] |
| Caffeoylputrescine (CP) | Antibacterial Activity (MIC against S. aureus) | 512 mg/L[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
-
Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the maximum wavelength of DPPH.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.
-
2. Alpha-Glucosidase Inhibition Assay
This assay is used to screen for potential inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic approach for managing type 2 diabetes.
-
Principle: Alpha-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
-
Protocol:
-
Prepare a solution of alpha-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, pNPG, in the same buffer.
-
Prepare various concentrations of the test compound.
-
In a microplate, pre-incubate the enzyme solution with the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution.
-
Include a positive control (a known inhibitor like acarbose), a negative control (enzyme and substrate without inhibitor), and a blank (buffer and substrate).
-
Incubate the reaction mixture for a set period (e.g., 20 minutes) at the controlled temperature.
-
Stop the reaction by adding a basic solution, such as sodium carbonate (Na2CO3).
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.
-
The IC50 value can be determined from a dose-response curve.
-
3. Anti-Inflammatory Activity Assay (Measurement of Pro-inflammatory Cytokines)
This assay evaluates the potential of a compound to reduce the production of pro-inflammatory mediators in stimulated immune cells.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The ability of a test compound to inhibit this production is a measure of its anti-inflammatory potential.
-
Protocol:
-
Culture macrophage cell lines (e.g., RAW 264.7) in appropriate cell culture media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Include a control group (cells treated with LPS only) and a vehicle control group (cells treated with the solvent used to dissolve the test compound).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The inhibitory effect of the compound is determined by comparing the cytokine levels in the treated groups to the LPS-only control group.
-
Visualizations
Signaling Pathway
Ferulic acid, a component of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[6][7] The diagram below illustrates the inhibitory effect of ferulic acid on the NF-κB signaling pathway, a central regulator of inflammation.[6][7]
Caption: Ferulic acid inhibits the LPS-induced NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro antioxidant activity of cinnamoyl-polyamines using the DPPH assay.
Caption: Workflow for DPPH radical scavenging assay.
Logical Relationship
The structural components of cinnamoyl-polyamines determine their biological activity. This diagram illustrates the relationship between the parent molecules and the resulting bioactive conjugate.
Caption: Structure-activity relationship of cinnamoyl-polyamines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Feruloylputrescine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Feruloylputrescine: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). The information presented is based on experimental data from various studies on this compound and structurally similar phenolic compounds.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for each analytical method, offering a clear comparison of their sensitivity, accuracy, and precision. Data has been compiled from multiple studies to provide a representative overview.
| Parameter | HPLC-DAD | LC-MS/MS | UPLC-Q-TOF-MS |
| Linearity (R²) | > 0.999[1] | > 0.99 | > 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | As low as pg/mL level | 1.4 - 3.2 µg/kg[2] |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL | As low as pg/mL level | 4.1 - 9.7 µg/kg[2] |
| Accuracy (Recovery) | 98.33 - 101.12% | Typically 80-120% | 81.7 - 99.7%[2] |
| Precision (RSD) | < 2.0%[1] | < 15% | < 15% |
| Analysis Time | ~20-40 minutes | ~5-15 minutes | < 10 minutes |
Experimental Protocols
Below are detailed methodologies for each of the key analytical techniques discussed.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of phenolic compounds due to its robustness and cost-effectiveness.
-
Instrumentation : Agilent 1200 series or similar HPLC system with a Diode-Array Detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1][3].
-
Mobile Phase : A gradient elution is typically used, consisting of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with 0.1% formic acid or 10% acetic acid.
-
Solvent B: Acetonitrile or methanol[1].
-
-
Column Temperature : 30°C.
-
Injection Volume : 20 µL.
-
Detection : Diode-Array Detector set at the maximum absorbance wavelength for this compound (typically around 320 nm for ferulic acid derivatives)[1][3].
-
Quantification : Based on a calibration curve generated from standards of known concentrations[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it ideal for analyzing complex matrices.
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A reversed-phase C18 column suitable for LC-MS applications (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : Similar to HPLC-DAD, using MS-grade solvents.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 1 - 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection : Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound. This provides high selectivity and reduces matrix interference.
-
Quantification : An internal standard is often used, and quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
This technique combines the high separation efficiency of UPLC with the high-resolution mass accuracy of Q-TOF-MS, enabling both quantification and structural confirmation. UPLC offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC[4][5].
-
Instrumentation : Waters ACQUITY UPLC system or similar, coupled to a Q-TOF mass spectrometer[6][7].
-
Column : UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)[7].
-
Mobile Phase :
-
Flow Rate : 0.3 mL/min[6].
-
Column Temperature : 40°C[6].
-
Injection Volume : 2 µL[6].
-
Ionization Mode : ESI in positive or negative mode.
-
Data Acquisition : Data is acquired in full scan mode to obtain high-resolution mass spectra, and tandem MS (MS/MS) spectra are generated for fragmentation analysis and structural elucidation[6].
-
Quantification : Quantification is performed by extracting the ion chromatogram of the accurate mass of this compound and comparing the peak area to a calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using chromatographic methods.
Caption: General experimental workflow for this compound analysis.
This guide provides a foundational comparison to aid in the selection of the most appropriate analytical method for your research needs. For specific applications, further method development and validation are recommended.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Feruloylputrescine and Resveratrol: Antioxidant Potential and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent antioxidant compounds, both natural and synthetic, a clear understanding of their comparative efficacy and mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of the antioxidant potential of Feruloylputrescine, a novel hydroxycinnamic acid amide found in orange peels, and Resveratrol, a well-studied polyphenol abundant in grapes and berries. This comparison is based on available in vitro experimental data and mechanistic insights into their roles in cellular antioxidant defense pathways.
Quantitative Antioxidant Activity
Direct comparative studies on the antioxidant activity of this compound and Resveratrol are limited in the current scientific literature. However, by collating data from various studies employing standardized antioxidant assays, an indirect comparison can be drawn. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value | Source(s) |
| Resveratrol | DPPH | 15.54 µg/mL | [1] |
| ABTS | 2.0 - 2.86 µg/mL | [1][2] | |
| This compound (proxy) | ABTS | 25.6 ± 1.8 µM* | [3] |
*Note: Direct IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature. The value presented is for a structurally related feruloyl amide (N-benzylferulamide) and serves as a proxy. Further research is required to determine the precise antioxidant capacity of this compound.
Mechanisms of Antioxidant Action
Both this compound and Resveratrol are believed to exert their antioxidant effects through two primary mechanisms: direct radical scavenging and the activation of endogenous antioxidant defense systems.
Direct Radical Scavenging: The phenolic hydroxyl groups present in the chemical structures of both molecules are crucial for their ability to donate a hydrogen atom to unstable free radicals, thereby neutralizing them.[4]
Activation of the Nrf2 Signaling Pathway: A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[5][7] Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][7]
-
Resveratrol: The ability of resveratrol to activate the Nrf2 signaling pathway is well-documented.[5][6][7][8] It can modulate Keap1, leading to Nrf2 release, nuclear translocation, and subsequent upregulation of antioxidant gene expression.[5][7]
-
This compound: While direct evidence for this compound activating the Nrf2 pathway is yet to be established, studies on its parent compound, ferulic acid, and other cinnamic acid derivatives have shown activation of this protective pathway.[2][7] It is hypothesized that this compound may share this mechanistic feature.
Experimental Methodologies
The following are detailed protocols for the DPPH and ABTS assays, which are commonly used to evaluate the in vitro antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[9] The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: The test compounds (this compound, Resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.[9]
-
Reaction Mixture: In a cuvette or a 96-well plate, a fixed volume of the DPPH solution is mixed with various concentrations of the test samples.[10] A blank containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[1][11]
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Preparation of Test Samples: The test compounds and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test sample at different concentrations is added to a fixed volume of the ABTS•+ working solution.[1]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Conclusion
Resveratrol is a well-established antioxidant with a proven ability to scavenge free radicals directly and activate the protective Nrf2 signaling pathway. Its antioxidant capacity has been quantified in numerous studies.
This compound, as a hydroxycinnamic acid amide, is structurally poised to be an effective antioxidant. While direct experimental data on its antioxidant potential is still emerging, preliminary information on related compounds is promising. The hypothesis that it may also activate the Nrf2 pathway, similar to its parent compound ferulic acid, warrants further investigation.
For researchers and drug development professionals, resveratrol currently stands as the benchmark compound with a wealth of supporting data. This compound, however, represents a novel and potentially potent antioxidant that merits dedicated research to fully elucidate its comparative efficacy and mechanisms of action. Future studies should focus on direct, head-to-head comparisons of these two compounds in various antioxidant and cellular models.
References
- 1. 2.5.1. Determination of ABTS free radical scavenging ability [bio-protocol.org]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]
- 6. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Validation of Feruloylputrescine's role in pathogen resistance compared to other phytoalexins
For Researchers, Scientists, and Drug Development Professionals
In the intricate arms race between plants and pathogens, the production of antimicrobial secondary metabolites known as phytoalexins serves as a critical defense mechanism. Among these, feruloylputrescine, a phenolic amide, has garnered interest for its role in plant immunity. This guide provides a comparative validation of this compound's role in pathogen resistance against other well-characterized phytoalexins, supported by available experimental data.
Quantitative Comparison of Antimicrobial Activity
Direct comparative studies on the antimicrobial efficacy of this compound against a wide range of plant pathogens remain limited. However, by collating data from various studies, we can infer its potential relative to other prominent phytoalexins. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values. It is crucial to note that direct comparisons are challenging due to variations in pathogens tested and experimental conditions across different studies.
| Phytoalexin | Pathogen | Efficacy (IC50/MIC in µg/mL) | Reference |
| Chlorobutyl ferulate* | Ralstonia solanacearum | MIC: 640 | [1] |
| Resveratrol | Botrytis cinerea | Inhibition of conidia germination at 100 µg/mL was ~70% | [2] |
| Camalexin | Botrytis cinerea | Mortality of sporelings observed at 16.88 µg/mL and 35 µg/mL | [3] |
| Pisatin | Fusarium solani | Pathogen relatively insensitive | [4] |
| Glyceollin | Phytophthora sojae | Implicated in resistance, but specific IC50 values are not readily available in the provided context. | [5][6] |
Note: Chlorobutyl ferulate is a derivative of ferulic acid, a precursor of this compound. This value is included to provide an indication of the potential activity of related compounds.
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the evaluation of phytoalexin activity.
Phytoalexin Extraction and Quantification
A precise and reliable method for extracting and quantifying phytoalexins is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique.
Protocol: HPLC Quantification of Phytoalexins
-
Tissue Homogenization: Plant tissue (e.g., leaves, stems) is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, typically a mixture of methanol and water, sometimes with the addition of a small amount of acetic acid to improve the stability of phenolic compounds.[7] The extraction is often performed in a sonicator or shaker for a defined period.
-
Purification: The crude extract is centrifuged to pellet cell debris. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile or methanol with 0.1% formic acid.[7]
-
Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Detection: A UV-Vis or a fluorescence detector is used to detect the phytoalexins as they elute from the column. The wavelength for detection is chosen based on the absorbance maximum of the specific phytoalexin of interest.[7]
-
Quantification: The concentration of the phytoalexin in the sample is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a purified phytoalexin standard.
-
In Vitro Antimicrobial Bioassay
This assay is fundamental for determining the direct inhibitory effect of a phytoalexin on a specific pathogen.
Protocol: Fungal Growth Inhibition Assay (Agar Dilution Method)
-
Pathogen Culture: The fungal pathogen is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until it is actively growing.
-
Preparation of Phytoalexin-Amended Media: The phytoalexin is dissolved in a suitable solvent (e.g., ethanol or DMSO) and added to molten PDA at various final concentrations. A control plate containing only the solvent is also prepared.
-
Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of each phytoalexin-amended and control plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100 The IC50 value, the concentration of the phytoalexin that causes 50% inhibition of fungal growth, can then be determined from a dose-response curve.
Signaling Pathways and Logical Relationships
The biosynthesis of phytoalexins is tightly regulated by complex signaling networks that are activated upon pathogen recognition.
// Nodes Pathogen [label="Pathogen Recognition\n(PAMPs/MAMPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nBurst", fillcolor="#FBBC05", fontcolor="#202124"]; SA_Pathway [label="Salicylic Acid (SA)\nSignaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Putrescine [label="Putrescine\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Feruloyl_CoA [label="Feruloyl-CoA\n(from Phenylpropanoid Pathway)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FP_Biosynthesis [label="this compound\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense [label="Pathogen Resistance", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pathogen -> ROS [label="Activation"]; ROS -> SA_Pathway [label="Activation"]; SA_Pathway -> Putrescine [label="Induction"]; Putrescine -> FP_Biosynthesis; Feruloyl_CoA -> FP_Biosynthesis; FP_Biosynthesis -> Defense [label="Contribution to"]; } dot Caption: Simplified signaling cascade leading to this compound synthesis and pathogen resistance.
// Nodes Plant_Material [label="Plant Material\n(e.g., leaves, cell cultures)", fillcolor="#F1F3F4", fontcolor="#202124"]; Elicitation [label="Pathogen Inoculation or\nElicitor Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Phytoalexin Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="HPLC-based Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bioassay [label="In Vitro Antimicrobial\nBioassay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50/MIC Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Comparison [label="Comparative Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Plant_Material -> Elicitation; Elicitation -> Extraction; Extraction -> Quantification; Extraction -> Bioassay; Quantification -> Data_Analysis; Bioassay -> Data_Analysis; Data_Analysis -> Comparison; } dot Caption: Workflow for comparing the efficacy of different phytoalexins in pathogen resistance.
Conclusion
While this compound is implicated in plant defense, a comprehensive, direct comparison with other major phytoalexins is an area requiring further research. The available data suggests that its antimicrobial activity may be significant, but more standardized, comparative studies are necessary to definitively establish its role and efficacy in the broader context of plant-pathogen interactions. The protocols and workflows provided in this guide offer a framework for conducting such vital research, which will be instrumental for future applications in crop protection and the development of novel antimicrobial agents.
References
- 1. Antibacterial Activity of Ferulic Acid Ester against Ralstonia solanacearum and Its Synergy with Essential Oils [mdpi.com]
- 2. Antifungal activity of resveratrol against Botrytis cinerea is improved using 2-furyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytopathology 1974 | Pisatin Accumulation and Lesion Development in Peas Infected with Aphanomyces euteiches, Fusarium solani f. sp. pisi, or Rhizoctonia solani [apsnet.org]
- 5. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 6. Glyceollin Transcription Factor GmMYB29A2 Regulates Soybean Resistance to Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Feruloylputrescine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Feruloylputrescine. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a naturally occurring polyamine, is increasingly utilized in drug development and biological research. While the trifluoroacetic acid salt of this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to handle the compound with care due to the potential for thermal decomposition, which may release toxic gases, and its known biological activity. The intraperitoneal LD50 in mice has been reported as 225 mg/kg, indicating a degree of toxicity that necessitates prudent handling practices.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in its solid, powdered form. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, double-gloving is recommended. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles and accidental splashes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat should be worn at all times to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is recommended if handling large quantities, if the powder is aerosolized, or if working outside of a ventilated enclosure. The specific type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline this critical path.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
